molecular formula C14H15NO2S B1298080 Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate CAS No. 4815-38-7

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No.: B1298080
CAS No.: 4815-38-7
M. Wt: 261.34 g/mol
InChI Key: FXPVOLWQNNGFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPVOLWQNNGFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350150
Record name Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-38-7
Record name Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science. The synthesis is primarily achieved through the well-established Gewald three-component reaction.

Core Synthesis Pathway: The Gewald Reaction

The synthesis of this compound is accomplished via a one-pot multicomponent reaction known as the Gewald reaction.[1][2][3] This versatile and efficient method involves the condensation of a ketone (1-phenylpropan-2-one), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1]

The reaction mechanism proceeds through several key stages, initiated by a Knoevenagel condensation. The subsequent steps involve the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[1]

Mechanistic Signaling Pathway

The reaction mechanism can be visualized as a sequence of interconnected steps, beginning with the activation of the reactants and culminating in the formation of the aromatic thiophene ring.

Gewald_Mechanism ketone 1-Phenylpropan-2-one knoevenagel_adduct Knoevenagel Adduct (α,β-unsaturated nitrile) nitrile Ethyl Cyanoacetate enolate Nitrile Enolate sulfur Elemental Sulfur (S8) sulfur_adduct Thiolate Intermediate base Base (e.g., Morpholine) base->nitrile Deprotonation enolate->knoevenagel_adduct Nucleophilic Attack on Ketone knoevenagel_adduct->sulfur_adduct Michael Addition of Sulfur cyclized_intermediate Cyclized Intermediate sulfur_adduct->cyclized_intermediate Intramolecular Cyclization product Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate cyclized_intermediate->product Tautomerization (Aromatization) Experimental_Workflow start Reactant Mixing (Ketone, Nitrile, Sulfur, Solvent) reaction Base Addition & Heating (40-50°C) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Cooling & Precipitation monitoring->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification analysis Characterization (NMR, IR, MP) purification->analysis final_product Pure Product analysis->final_product

References

"Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a substituted aminothiophene with significant potential in medicinal chemistry. This document consolidates available data on its synthesis, characterization, and putative mechanisms of action, serving as a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a polysubstituted thiophene derivative. Its core structure, the 2-aminothiophene ring, is a well-known pharmacophore found in various biologically active compounds.

Structural Information
IdentifierValue
IUPAC Name This compound[1]
CAS Number 4815-38-7[1]
Molecular Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.34 g/mol [1]
SMILES CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N[1]
InChI InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3[1]
Physical Properties

A comprehensive summary of the known physical properties is presented below. It is important to note that some data, such as boiling point and density, are not consistently reported in the literature and may be predicted values.

PropertyValueSource
Physical Form Crystals or powder or crystalline powderThermo Fisher Scientific
Color YellowThermo Fisher Scientific
Melting Point 92-97 °CSigma-Aldrich
Boiling Point Data not available
Density Data not available
Solubility Soluble in DMSO and ethanol. Solubility in water is expected to be low.Inferred from general properties of similar organic compounds.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Based on the structure and data from analogous compounds, the expected chemical shifts (δ) in ppm are:

ProtonsChemical Shift (ppm)MultiplicityIntegration
Ethyl (-CH₃)~1.3Triplet3H
Methyl (-CH₃)~2.3Singlet3H
Ethyl (-CH₂)~4.2Quartet2H
Amino (-NH₂)~6.1 (broad)Singlet2H
Phenyl (Ar-H)~7.2-7.5Multiplet5H

Note: The chemical shift of the -NH₂ protons can be variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Expected chemical shifts (δ) in ppm are:

CarbonChemical Shift (ppm)
Ethyl (-CH₃)~14
Methyl (-CH₃)~18
Ethyl (-CH₂)~60
Thiophene C3~105
Thiophene C4~118
Phenyl (Ar-C)~126-129
Thiophene C5~132
Phenyl (Ar-C, quaternary)~138
Thiophene C2~162
Carbonyl (C=O)~166
FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies (ν) in cm⁻¹ include:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amino group)3400-3300Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (ester)~1680Strong
C=C stretch (aromatic/thiophene)1600-1450Medium
C-N stretch1350-1250Medium
C-O stretch1250-1050Strong

Experimental Protocols

Synthesis via Gewald Reaction

The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction.[2][3]

Reaction Scheme:

Gewald Reaction ketone Phenylacetone reaction_point + ketone->reaction_point cyanoacetate Ethyl Cyanoacetate cyanoacetate->reaction_point sulfur Sulfur (S₈) sulfur->reaction_point base Base (e.g., Morpholine or Diethylamine) base->reaction_point product This compound reaction_point->product Gewald Reaction Ethanol, Heat

Figure 1: General workflow for the Gewald synthesis of the title compound.

Detailed Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in absolute ethanol.

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of a suitable base, such as morpholine or diethylamine (approximately 0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C in ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Biological Activity and Potential Signaling Pathways

Substituted 2-aminothiophenes are a class of compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties. While specific studies on this compound are limited, the mechanisms of action can be inferred from studies on structurally similar compounds.

Anticancer Activity

The anticancer potential of aminothiophene derivatives is believed to stem from their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

Proposed Mechanisms of Anticancer Action:

anticancer_pathway cluster_tubulin Microtubule Dynamics cluster_proliferation Cell Proliferation & Survival cluster_replication DNA Replication & Repair compound Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate tubulin Tubulin compound->tubulin Inhibition egfr EGFR compound->egfr Inhibition topoisomerase Topoisomerase II compound->topoisomerase Inhibition microtubule Microtubules tubulin->microtubule Polymerization ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway egfr->ras_raf_mek_erk pi3k_akt_mtor PI3K/AKT/mTOR Pathway egfr->pi3k_akt_mtor proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt_mtor->proliferation dna_replication DNA Replication and Repair topoisomerase->dna_replication apoptosis Apoptosis dna_replication->apoptosis Leads to cell_cycle Cell Cycle Progression

Figure 2: Putative anticancer signaling pathways affected by the title compound.

  • Inhibition of Tubulin Polymerization: Many thiophene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Kinase Inhibition: The compound may act as an inhibitor of various protein kinases involved in cancer cell signaling. A key target for similar heterocyclic compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Inhibition of EGFR blocks downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

  • Topoisomerase Inhibition: Some thiophene analogs have been found to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. Inhibition of these enzymes leads to DNA damage and the induction of apoptosis.

Antimicrobial Activity

The structural features of this compound suggest potential as an antimicrobial agent.

Proposed Mechanism of Antimicrobial Action:

antimicrobial_workflow compound Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate bacterial_cell Bacterial Cell compound->bacterial_cell Interaction membrane_disruption Cell Membrane Permeabilization bacterial_cell->membrane_disruption Leads to cell_lysis Cell Lysis and Death membrane_disruption->cell_lysis Results in

Figure 3: Proposed workflow for the antimicrobial action of the title compound.

  • Disruption of Cell Membrane Integrity: A plausible mechanism of antimicrobial action for this class of compounds is the disruption of the bacterial cell membrane. The lipophilic nature of the thiophene and phenyl rings may facilitate insertion into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Conclusion

This compound is a versatile heterocyclic compound with a promising profile for applications in drug discovery. Its straightforward synthesis via the Gewald reaction and the potential for diverse biological activities, particularly in the realms of oncology and infectious diseases, make it an attractive scaffold for further investigation and derivatization. This technical guide provides a foundational understanding of its properties and potential mechanisms of action, intended to facilitate future research and development efforts. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS 4815-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Properties

This compound is a polysubstituted 2-aminothiophene derivative. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 4815-38-7[1]
Molecular Formula C₁₄H₁₅NO₂S[1][2]
Molecular Weight 261.34 g/mol [1]
IUPAC Name This compound[1]
Purity >98% (HPLC)[2]
Appearance White solidInferred from related compounds
Solubility Information not available[2]

Table 2: Computed Properties

PropertyValueSource
XLogP3 4.1[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 261.08234989 g/mol [1]
Monoisotopic Mass 261.08234989 g/mol [1]
Topological Polar Surface Area 67.9 Ų[1]
Heavy Atom Count 18[1]
Formal Charge 0[1]
Complexity 361[1]
Isotope Atom Count 0[1]
Defined Atom Stereocenter Count 0[1]
Undefined Atom Stereocenter Count 0[1]
Defined Bond Stereocenter Count 0[1]
Undefined Bond Stereocenter Count 0[1]
Covalently-Bonded Unit Count 1[1]

Spectroscopic Data:

Synthesis Protocol: The Gewald Reaction

The primary synthetic route to this compound is the Gewald reaction, a multicomponent condensation that efficiently produces polysubstituted 2-aminothiophenes.[4]

Experimental Workflow: Gewald Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 Phenylacetone P1 Knoevenagel Condensation R1->P1 R2 Ethyl Cyanoacetate R2->P1 R3 Elemental Sulfur P2 Michael Addition of Sulfur R3->P2 R4 Base (e.g., Diethylamine) R4->P1 catalyst P1->P2 P3 Ring Closure & Tautomerization P2->P3 Prod Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate P3->Prod

Caption: Generalized workflow for the Gewald synthesis of the title compound.

Detailed Methodology:

The following is a representative protocol adapted from the synthesis of similar 2-aminothiophene derivatives.[3][5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve phenylacetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Reagents: To this solution, add elemental sulfur (1 equivalent).

  • Initiation of Reaction: While stirring, slowly add a catalytic amount of a base, such as diethylamine or morpholine (approximately 0.1-0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature of 50-80°C and maintain stirring for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the mixture can be poured into ice-cold water to induce precipitation.

  • Purification: The crude product is then washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Potential Applications

This compound and its derivatives have garnered interest for their potential pharmacological activities.

3.1. Prostaglandin E2 Receptor EP2 Subtype Targeting

This compound has been identified as a modulator of the human prostaglandin E2 receptor EP2 subtype.[2] The EP2 receptor is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration.

Signaling Pathway of the EP2 Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 Prostaglandin E2 (PGE2) EP2R EP2 Receptor PGE2->EP2R binds Gs Gαs EP2R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates

References

A Comprehensive Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. It covers the compound's chemical identity, physicochemical properties, a detailed synthesis protocol via the Gewald reaction, and a summary of its documented biological activities. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical Identity and Structure

This compound is a substituted thiophene derivative. The formal IUPAC name for this compound is this compound.[1] It is characterized by a central thiophene ring substituted at the C2 position with an amino group, at the C3 position with an ethoxycarbonyl group, at the C4 position with a methyl group, and at the C5 position with a phenyl group. This unique arrangement of functional groups makes it a versatile building block in synthetic chemistry.[2]

  • IUPAC Name: this compound[1]

  • CAS Number: 4815-38-7[1]

  • Molecular Formula: C₁₄H₁₅NO₂S[1]

  • Canonical SMILES: CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N[1]

The structure incorporates a thiophene core, which is a common scaffold in many pharmacologically active molecules.[3][4]

Physicochemical and Spectral Data

The key physicochemical properties of the compound are summarized below. This data is essential for experimental design, including reaction setup and purification procedures.

PropertyValueSource
Molecular Weight 261.34 g/mol [1]
Physical Form Crystals or powder[5]
Color Yellow[5]
Melting Point 91.5-100.5 °C[5]
Assay (GC) ≥95.0%[5]

Synthesis Protocol: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes, including the title compound, is the one-pot Gewald reaction.[3] This multicomponent reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6]

Experimental Protocol: General Procedure for Gewald Synthesis

This protocol outlines a generalized procedure for the synthesis of this compound.

Materials:

  • 1-Phenylpropan-2-one (benzyl methyl ketone)

  • Ethyl cyanoacetate

  • Elemental sulfur (powder)

  • Base catalyst (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • Reaction Setup: To a solution of 1-phenylpropan-2-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1 equivalent).[7]

  • Catalyst Addition: While stirring the mixture, slowly add the base catalyst (e.g., morpholine, ~0.5 equivalents) over a period of 30 minutes.[6] Maintain the reaction temperature between 35-40 °C during the addition.

  • Reaction Progression: After the addition is complete, raise the temperature to approximately 45-50 °C and continue stirring for 2-3 hours.[6][7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to about 10 °C to facilitate precipitation.[7]

  • Purification: Filter the resulting solid precipitate and wash it thoroughly with cold ethanol to remove any unreacted starting materials and impurities.[6][7]

  • Drying and Characterization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6][8] The final product is then dried under vacuum.

Biological Activity and Applications

This compound and its derivatives are of significant interest in drug development due to their wide range of biological activities.

  • Antimicrobial and Antifungal Activity: Research has shown that various substituted 2-aminothiophene derivatives exhibit significant antibacterial and antifungal properties.[9] Studies have demonstrated their effectiveness against various bacterial and fungal strains, with some derivatives showing activity comparable or superior to standard drugs like ciprofloxacin and itraconazole.[9]

  • Anticancer Potential: The thiophene scaffold is a key component in several anticancer agents. Derivatives of this compound have been investigated for their potential to treat cancer, warranting further exploration into their mechanisms of action.[3]

  • Anti-inflammatory and Antidiabetic Properties: Some derivatives have also been evaluated for anti-inflammatory and antidiabetic activities, showing promising results in in-vitro studies.[9]

  • Synthetic Intermediate: Beyond its direct biological activity, the compound serves as a crucial intermediate for the synthesis of more complex heterocyclic systems, particularly thienopyrimidines, which are known to possess diverse pharmacological properties.[2][8]

Molecular docking studies have been employed to investigate the binding affinity of these compounds to specific biological targets, such as enzymes critical for pathogen survival, suggesting they may act by inhibiting key enzymatic pathways.[3][9]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Gewald reaction for the synthesis of the title compound.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ketone 1-Phenylpropan-2-one Reaction One-Pot Condensation (Gewald Reaction) Ketone->Reaction Nitrile Ethyl Cyanoacetate Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Catalyst Base (e.g., Morpholine) Catalyst->Reaction Catalyst Product Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate Reaction->Product Yields

Caption: Workflow of the Gewald one-pot synthesis.

References

Spectral Data Analysis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. Thiophene-based compounds are known to exhibit a wide range of biological activities, and this particular molecule, with its amino, methyl, phenyl, and carboxylate functional groups, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a summary of the available spectral data for this compound and its close structural analogs, along with a representative experimental protocol for its synthesis.

Spectral Data of Structural Analogs

The following tables summarize the key spectral data for the two analogs, providing a basis for the characterization of this compound.

Analog 1: Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This analog lacks the methyl group at the 4-position of the thiophene ring.

Table 1: Spectral Data for Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Technique Data
IR (KBr, νmax, cm⁻¹) 3460, 3319 (NH₂ stretching), 3056, 2947 (C-H stretching), 1666 (C=O stretching), 1593, 1496, 1438 (C=C stretching)[1]

Note: NMR and MS data for this specific analog were not explicitly found in the search results.

Analog 2: Ethyl 2-amino-4-methylthiophene-3-carboxylate

This analog lacks the phenyl group at the 5-position of the thiophene ring.

Table 2: Spectral Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate

Technique Data
¹H NMR (400 MHz, CDCl₃, δ ppm) 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[2]
¹³C NMR (400 MHz, CDCl₃, δ ppm) 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[2]
ESI-MS (m/z) Calculated for C₈H₁₁NO₂S: 185.05; Found: 186.15 [M+H]⁺[2]

Experimental Protocols

The synthesis of this compound is typically achieved through the Gewald reaction.[1][3] This one-pot multicomponent reaction involves the condensation of a ketone (or an α-methylene carbonyl compound), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Synthesis Protocol (Gewald Reaction)

A generalized procedure for the synthesis of the target compound is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-phenylpropan-2-one (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: To the stirred mixture, slowly add a basic catalyst, such as morpholine or diethylamine (catalytic amount).

  • Reaction Condition: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a cold solvent (e.g., ethanol) to remove impurities.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectral characterization of substituted 2-aminothiophenes.

Spectral_Analysis_Workflow cluster_synthesis Synthesis (Gewald Reaction) cluster_purification Purification cluster_analysis Spectral Analysis Ketone 1-Phenylpropan-2-one Reaction One-Pot Reaction Ketone->Reaction Nitrile Ethyl Cyanoacetate Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Catalyst Base (e.g., Morpholine) Catalyst->Reaction Crude_Product Crude Product Reaction->Crude_Product Precipitation & Filtration Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Compound Pure Compound Recrystallization->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Interpretation Data Interpretation & Structure Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Synthesis and Spectral Analysis Workflow

Disclaimer: The spectral data presented in this guide are for structural analogs of this compound. Researchers should perform their own analytical characterization for the synthesized target compound to confirm its identity and purity.

References

Unveiling the Solid-State Architecture of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The following sections detail the molecular geometry, intermolecular interactions, and the experimental protocols utilized for its structural determination, offering a comprehensive resource for professionals in drug development and chemical research.

Core Crystallographic Data

The crystal structure of Ethyl 2-amino-4-phenylthiophene-3-carboxylate was determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2₁/c.[1] The fundamental crystallographic parameters are summarized in the table below, providing a quantitative overview of the unit cell.

ParameterValue
Molecular FormulaC₁₄H₁₅NO₂S
Molecular Weight261.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.650 (1) Å
b13.942 (2) Å
c9.273 (1) Å
β115.07 (1)°
Volume1247.1 (4) ų
Z4
Density (calculated)1.320 Mg m⁻³

Molecular Geometry and Conformation

The thiophene ring, central to the molecule's structure, is essentially planar. A key conformational feature is the significant rotation of the phenyl ring relative to the thiophene ring, with a dihedral angle of 70.2(1)°.[1] This rotation is a strategy to minimize steric hindrance between the bulky phenyl group and the ethoxycarbonyl substituent. Further evidence of this steric strain is the widening of the external angle at the C(4) position of the thiophene ring.[1]

The planarity of the thiophene ring and the spatial arrangement of its substituents are critical factors influencing the molecule's potential biological activity and its utility as a building block in organic synthesis.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is stabilized by a network of hydrogen bonds. The molecule exhibits both intramolecular and intermolecular N-H···O hydrogen bonding.[1] These interactions play a crucial role in the formation of a stable, three-dimensional crystalline lattice. Understanding these non-covalent interactions is vital for predicting the compound's physical properties, such as solubility and melting point, and for designing new materials with desired solid-state architectures.

Experimental Protocols

Synthesis via the Gewald Reaction

The title compound is typically synthesized using the Gewald reaction, a one-pot multicomponent reaction that is highly efficient for the preparation of 2-aminothiophenes.

Experimental Workflow for Gewald Synthesis:

Gewald_Synthesis Reactants Phenylacetone Ethyl Cyanoacetate Elemental Sulfur Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Base Base Catalyst (e.g., Morpholine or Diethylamine) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol or Methanol) Solvent->Reaction_Mixture Heating Heating with Stirring Reaction_Mixture->Heating Cooling Cooling to Room Temperature Heating->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Solvent Filtration->Washing Recrystallization Recrystallization from Ethanol Washing->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product Crystal_Structure_Analysis Crystal_Growth Single Crystal Growth (Slow Evaporation) Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Full-Matrix Least-Squares) Structure_Solution->Structure_Refinement Data_Analysis Analysis of Geometric Parameters (Bond Lengths, Angles, Torsion Angles) Structure_Refinement->Data_Analysis Visualization Visualization of Crystal Packing and Intermolecular Interactions Data_Analysis->Visualization Final_Structure Final Crystallographic Model Visualization->Final_Structure

References

An In-depth Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and biological activities, presenting the information in a structured and accessible format for researchers and drug development professionals.

Core Compound Specifications

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.34 g/mol [1]
IUPAC Name This compound
CAS Number 4815-38-7
Appearance Yellow crystals
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N
InChI Key FXPVOLWQNNGFHA-UHFFFAOYSA-N

Synthesis Protocol: The Gewald Reaction

The primary and most efficient method for synthesizing this compound is the Gewald reaction.[2] This one-pot, multi-component reaction involves the condensation of a ketone, an active methylene compound, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

Materials:

  • Phenylacetone (1-phenylpropan-2-one)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • A basic catalyst (e.g., diethylamine, morpholine, or triethylamine)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of phenylacetone, ethyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol.

  • To this mixture, add a catalytic amount of a base (e.g., diethylamine).

  • The reaction mixture is then typically heated to a temperature ranging from room temperature to the reflux temperature of the solvent and stirred for several hours.

  • Reaction progress can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, often in an ice bath, to induce precipitation of the product.

  • The resulting solid is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove impurities, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the final product.

This method is widely adopted due to its operational simplicity, use of readily available starting materials, and generally high yields.

Diagram of the Gewald Reaction Workflow:

Gewald_Reaction_Workflow Start Start Materials: - Phenylacetone - Ethyl Cyanoacetate - Elemental Sulfur - Base Catalyst - Solvent Reaction Gewald Reaction: One-pot condensation Start->Reaction Mixing Heating Heating and Stirring Reaction->Heating Precipitation Cooling and Precipitation Heating->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Final Product: Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate Purification->Product

A generalized workflow for the synthesis via the Gewald reaction.

Biological Activities and Potential Applications

Derivatives of 2-aminothiophene, including this compound, have garnered significant interest due to their broad spectrum of biological activities.[3][4][5] These compounds serve as crucial scaffolds in the development of novel therapeutic agents.

Key Investigated Activities:

  • Antimicrobial Activity: This class of compounds has demonstrated notable efficacy against various bacterial and fungal strains.[6][7][8] Their mechanism is thought to involve the inhibition of essential enzymatic pathways in microorganisms.[2]

  • Anticancer Activity: Research has indicated the potential of 2-aminothiophene derivatives as anticancer agents.[2][9] Molecular docking studies suggest that these molecules may bind to and inhibit the function of proteins critical for cancer cell proliferation and survival.[2]

  • Anti-inflammatory Activity: Some derivatives have exhibited anti-inflammatory properties, making them candidates for the development of new treatments for inflammatory disorders.[5]

  • Other Therapeutic Areas: The versatile structure of 2-aminothiophenes has led to their investigation in a variety of other therapeutic areas, including as antiviral, anticonvulsant, and antipsychotic agents.[4][5]

Logical Relationship of Potential Applications:

Biological_Applications Compound Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate Antimicrobial Antimicrobial Agent Compound->Antimicrobial Inhibits microbial enzymatic pathways Anticancer Anticancer Agent Compound->Anticancer Inhibits cancer cell proliferation pathways AntiInflammatory Anti-inflammatory Agent Compound->AntiInflammatory Modulates inflammatory responses Other Other Therapeutic Potentials (Antiviral, Anticonvulsant, etc.) Compound->Other Versatile pharmacophore

Potential therapeutic applications stemming from the core molecule.

Conclusion

This compound is a synthetically accessible and highly versatile molecule. Its robust synthesis through the Gewald reaction and the diverse biological activities of its structural class make it a compound of significant interest for further research and development in the pharmaceutical and material science sectors. This guide provides a foundational understanding for professionals engaged in the exploration of novel therapeutic agents and functional materials.

References

The Advent and Advancement of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a key heterocyclic compound in medicinal chemistry. Central to its synthesis is the Gewald reaction, a versatile multicomponent condensation that has enabled the creation of a vast library of polysubstituted 2-aminothiophenes. This document details the historical context of its discovery, presents a variety of experimental protocols for its synthesis, and tabulates key quantitative data from the scientific literature. Furthermore, it delves into the compound's potential therapeutic applications by illustrating its interaction with significant biological signaling pathways, namely the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Glucagon-like Peptide-1 Receptor (GLP-1R), providing a foundation for future research and drug development endeavors.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the discovery of the Gewald reaction. In 1966, German chemist Karl Gewald, along with E. Schinke and H. Böttcher, published a seminal paper in Chemische Berichte detailing a novel and efficient one-pot synthesis of 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.

While the original publication laid the foundational methodology, the specific synthesis of this compound is a direct application of this powerful reaction. The versatility of the Gewald reaction allowed for the systematic variation of the starting materials, with the use of 1-phenylpropan-2-one (phenylacetone), ethyl cyanoacetate, and sulfur leading to the formation of the title compound. Over the decades, this compound has emerged as a valuable scaffold in medicinal chemistry due to its structural features that are amenable to further chemical modifications, making it a crucial intermediate in the synthesis of various biologically active molecules. Its thiophene core, coupled with amino and ester functionalities, provides a versatile platform for the development of novel therapeutic agents.[1]

Synthetic Methodologies

The primary and most efficient route for the synthesis of this compound is the Gewald three-component reaction. This reaction is prized for its operational simplicity, use of readily available starting materials, and generally high yields.

General Experimental Protocol for Gewald Synthesis

A typical experimental procedure involves the following steps:

  • Reactant Mixture: An appropriate ketone (e.g., 1-phenylpropan-2-one), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are combined in a suitable solvent, most commonly ethanol or methanol.

  • Catalyst Addition: A basic catalyst, such as a secondary amine (e.g., morpholine, diethylamine, or piperidine), is added to the mixture. The base plays a crucial role in promoting the initial Knoevenagel condensation between the ketone and the active methylene nitrile.

  • Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The progress of the reaction is often monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent like ethanol.

Specific Experimental Protocols from Literature

Below are detailed methodologies for the synthesis of the title compound and its analogs, as reported in scientific literature.

Protocol 1: Synthesis of Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

  • Reactants: 1-(4-nitrophenyl)propan-2-one (1 kg), ethyl cyanoacetate (685 g), and sulfur (195 g) were dissolved in ethanol (4 L).

  • Procedure: The mixture was stirred and heated to 40°C. n-Butylamine (200 g) was added, and the temperature was raised to 50°C and maintained with stirring for 2 hours. The mixture was then cooled to approximately 10°C and stirred for an additional hour.

  • Isolation: The precipitated product was collected by filtration and the filter cake was washed with ethanol (2 L).

  • Yield: 1.37 kg of the product was obtained with a purity of 99% (85.0% yield).[2]

Protocol 2: General Synthesis of Methyl- and Ethyl- 2-aminothiophene-3-carboxylates

  • Reactants: A mixture of the appropriate ketone (0.05 mol), methyl- or ethylcyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • Procedure: Morpholine (5 mL) was added slowly over a period of 30 minutes at 35-40 °C with stirring. The reaction mixture was then stirred at 45 °C for 3 hours and subsequently allowed to cool to room temperature.

  • Isolation: The precipitate was filtered off and washed with ethanol. The crude product was recrystallized from ethanol.[3]

  • Yields: The reported yields for various derivatives using this method were in the range of 70-85%.[3]

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound and related derivatives as reported in the literature.

CompoundStarting MaterialsCatalystSolventReaction ConditionsYield (%)Melting Point (°C)Reference
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate1-(4-nitrophenyl)propan-2-one, Ethyl cyanoacetate, Sulfurn-ButylamineEthanol50°C, 2h85-[2]
Methyl-2-amino-4-phenylthiophene-3-carboxylatePhenylacetone, Methyl cyanoacetate, SulfurMorpholineMethanol45°C, 3h-145-147[3]
Ethyl-2-amino-4-phenylthiophene-3-carboxylatePhenylacetone, Ethyl cyanoacetate, SulfurMorpholineMethanol45°C, 3h-148-149[3]
Ethyl-5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetone, Ethyl cyanoacetate, SulfurDiethylamineEthanolReflux, 3h52162-164[4]

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the fields of oncology and metabolic diseases. Their biological activity is often attributed to their ability to interact with key signaling pathways.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates pro-angiogenic signals. Several studies have identified 2-aminothiophene derivatives as potent inhibitors of VEGFR-2.[5][6][7][8] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and subsequent activation of downstream signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and tube formation.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Aminothiophene Ethyl 2-amino-4-methyl- 5-phenylthiophene- 3-carboxylate Aminothiophene->VEGFR2 Inhibits Autophosphorylation

VEGFR-2 signaling inhibition by this compound.
Positive Allosteric Modulation of GLP-1 Receptor

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor that plays a crucial role in glucose homeostasis. Activation of GLP-1R stimulates insulin secretion in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes. Recent research has identified 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of GLP-1R.[9][10][11][12][13] These molecules bind to a site on the receptor distinct from the endogenous ligand (GLP-1), enhancing the receptor's response to GLP-1. This leads to increased intracellular cyclic AMP (cAMP) levels, which in turn potentiates insulin secretion.

GLP1R_Modulation_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds Aminothiophene Ethyl 2-amino-4-methyl- 5-phenylthiophene- 3-carboxylate (PAM) Aminothiophene->GLP1R Binds (Allosteric site) G_protein Gαs GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion EPAC->Insulin_Secretion

References

An In-depth Technical Guide to Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and biological activities, with a focus on its potential as an anticancer and anti-inflammatory agent.

Chemical and Physical Properties

This compound is a stable organic compound. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.34 g/mol [1]
CAS Number 4815-38-7[1]
IUPAC Name This compound[1]
Appearance Yellowish solid[2]
Melting Point 76-79 °C[2]
Solubility Soluble in ethyl acetate and other common organic solvents.[2]

Synthesis and Spectroscopic Data

The primary route for the synthesis of this compound and its analogs is the Gewald reaction.[3][4][5] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocols

General Procedure for the Gewald Synthesis of this compound:

A mixture of phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A basic catalyst, typically a secondary amine like diethylamine or morpholine (catalytic to stoichiometric amounts), is added to the mixture. The reaction is then heated, often to around 50°C, and stirred for several hours.[2][6] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of ice-cold water. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[2]

Example Protocol for a related derivative, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate:

A mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml) was added to a solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature. The reaction mixture was refluxed for 3 hours and then cooled. The precipitated product was filtered, washed with ethanol, dried, and recrystallized from ethanol.[6]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

SpectroscopyDataReference
¹H NMR (CDCl₃, 400 MHz) δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃)[2]
¹³C NMR (CDCl₃, 400 MHz) δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40[2]
IR (KBr, cm⁻¹) 3408, 3294 (NH₂ stretching), 1666 (C=O stretching)[6]
ESI-MS m/z calculated for C₈H₁₁NO₂S [M+H]⁺ 186.05; found 186.15 (for a related ethyl 2-amino-4-methylthiophene-3-carboxylate)[2]

Biological Activities and Mechanisms of Action

Substituted 2-aminothiophenes, including this compound, exhibit a wide range of biological activities. The primary areas of investigation include their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2-aminothiophene derivatives. The proposed mechanisms of action often involve the disruption of microtubule dynamics and the induction of apoptosis.

Inhibition of Tubulin Polymerization: Certain 2-aminothiophene derivatives act as inhibitors of tubulin polymerization, a critical process for cell division.[7][8][9][10] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Induction of Apoptosis: The cytotoxic effects of these compounds are often mediated through the intrinsic apoptotic pathway. This can involve the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of caspases, such as caspase-3 and caspase-7.[11][12]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousSubnanomolarTubulin polymerization inhibition[7]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaVarious-Tubulin polymerization inhibition, WEE1 kinase inhibition[10]
Thiophene derivative F8CCRF-CEM (leukemia)2.89ROS generation, mitochondrial depolarization, caspase-3/7 activation[11][12]
Various 2-aminothiophenesHeLa, PANC-15-50Cytostatic, cell cycle arrest[13]
Anti-inflammatory Activity

Recent research has uncovered the anti-inflammatory potential of 2-aminothiophene derivatives, which is primarily attributed to the activation of the Nrf2 signaling pathway.[14]

NRF2 Pathway Activation: The transcription factor Nrf2 is a key regulator of the cellular antioxidant and anti-inflammatory response.[15][16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Certain 2-aminothiophene derivatives can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][17] This leads to a reduction in the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and mediators (e.g., COX-2, NF-κB).[14]

Compound/DerivativeCell LineEffectMechanism of ActionReference
Tetrahydrobenzo[b]thiophene derivativesRAW 264.7 macrophagesDownregulation of TNF-α, IL-6, IL-1β, COX-2, NF-κBNrf2 activation[14]
Antimicrobial Activity

Derivatives of this compound have also demonstrated significant antimicrobial activity against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Pyridine side chain derivatives of 2-aminothiopheneBacillus cereus, Candida albicansComparable to standard drugs[5]
Various 2-aminothiophene derivativesAspergillus fumigatus, Syncephalastrum racemosumPotent activity[5]

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis of this compound and the proposed signaling pathways for the biological activities of 2-aminothiophene derivatives.

Gewald_Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Phenylacetone Reaction One-Pot Reaction Ketone->Reaction Nitrile Ethyl Cyanoacetate Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Catalyst Base Catalyst (e.g., Diethylamine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Heat (e.g., 50°C) Temperature->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Product Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate Purification->Product

Gewald Reaction Workflow for the synthesis of the target compound.

Anticancer_Mechanism cluster_cell Cancer Cell Thiophene 2-Aminothiophene Derivative Tubulin Tubulin Dimers Thiophene->Tubulin binds to colchicine site Mitochondrion Mitochondrion Thiophene->Mitochondrion induces stress Microtubules Microtubule Assembly Tubulin->Microtubules inhibits CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ROS ROS Generation Mitochondrion->ROS Caspases Caspase Activation (e.g., Caspase-3/7) Mitochondrion->Caspases ROS->Apoptosis Caspases->Apoptosis Anti_inflammatory_Mechanism cluster_cell Macrophage cluster_nucleus Macrophage Thiophene 2-Aminothiophene Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Thiophene->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) AntiInflammatory_Genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntiInflammatory_Genes activates transcription ProInflammatory Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, COX-2, NF-κB) AntiInflammatory_Genes->ProInflammatory downregulates Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

References

An In-depth Technical Guide to the Safety and Hazards of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS No. 4815-38-7). The information is compiled from publicly available safety data sheets and chemical databases to ensure a thorough understanding of the potential risks associated with the handling and use of this compound in a research and development setting.

Chemical Identification and Physical Properties

IdentifierValue
IUPAC Name This compound[1]
CAS Number 4815-38-7[1]
Molecular Formula C14H15NO2S[1]
Molecular Weight 261.34 g/mol [1]
Appearance Solid (form may vary)
Synonyms 2-Amino-4-methyl-5-phenyl-thiophene-3-carboxylic acid ethyl ester, Ethyl 2-amino-4-methyl-5-phenyl-3-thiophenecarboxylate[1]

Hazard Classification and Labeling

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritation[1]

GHS Pictograms:

alt text

Signal Word: Warning[1]

Toxicological Information

  • Acute Oral Toxicity: Harmful if ingested.

  • Skin Irritation: Causes irritation upon contact with the skin.

  • Eye Irritation: Causes serious irritation to the eyes.

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or particles.

Experimental Protocols for Hazard Determination

The hazard classifications for this chemical are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments relevant to the identified hazards.

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity is conducted to determine the potential for adverse effects following a single oral dose of the substance. Several OECD guidelines can be followed, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[2]

Methodology (General Principles):

  • Test Animals: Healthy, young adult rodents (typically rats or mice) are used.[3][4]

  • Dosage: The test substance is administered in a single dose by gavage. The volume of liquid administered depends on the size of the test animal, but for rodents, it should generally not exceed 1 mL/100g of body weight.[2][4]

  • Dose Levels: A stepwise procedure with a limited number of animals is used at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight in TG 420).[3][5]

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[3][5]

  • Endpoints: The primary endpoints are mortality and the observation of clinical signs of toxicity. At the end of the study, a gross necropsy is performed on all animals.[5]

Skin Irritation (OECD Guideline 404 or 439)

These tests determine the potential of a substance to cause reversible inflammatory changes to the skin. The in vivo method (TG 404) uses rabbits, while the in vitro method (TG 439) uses reconstructed human epidermis (RhE) models.[6][7][8]

Methodology (In Vivo - OECD TG 404):

  • Test Animal: The albino rabbit is the preferred species.[8]

  • Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.

  • Exposure: The substance is left in contact with the skin for a defined period (typically 4 hours).[8]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[8]

  • Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Methodology (In Vitro - OECD TG 439):

  • Test System: Reconstructed human epidermis models are used.[7][9]

  • Application: The test substance is applied topically to the surface of the RhE tissue.[9]

  • Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated for a further period to allow for the development of cytotoxic effects.[9]

  • Viability Assessment: The viability of the tissue is determined using a colorimetric assay (e.g., MTT assay).[9]

  • Classification: A substance is identified as a skin irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[7][9]

Eye Irritation (OECD Guideline 405)

This test assesses the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology (In Vivo - OECD TG 405):

  • Test Animal: The albino rabbit is the recommended species.[10]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10][11][12]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[10][13][14]

  • Scoring: The severity of the ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.[13]

First Aid Measures

Exposure RouteFirst Aid Measures
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Diagrams

Hazard_Assessment_Workflow cluster_0 Hazard Identification cluster_1 In Vitro & In Vivo Testing cluster_2 Risk Characterization & Management Data_Collection Gather Existing Data (Phys-Chem, (Q)SAR, Analogs) Hazard_Classification Preliminary Hazard Classification Data_Collection->Hazard_Classification Weight of Evidence In_Vitro_Skin OECD TG 439 (Skin Irritation) Hazard_Classification->In_Vitro_Skin If data is insufficient In_Vivo_Eye OECD TG 405 (Eye Irritation) Hazard_Classification->In_Vivo_Eye If data is insufficient In_Vivo_Oral OECD TG 420/423/425 (Acute Oral Toxicity) Hazard_Classification->In_Vivo_Oral If data is insufficient GHS_Classification Final GHS Classification & Labeling In_Vitro_Skin->GHS_Classification In_Vivo_Eye->GHS_Classification In_Vivo_Oral->GHS_Classification SDS_Preparation Safety Data Sheet Preparation GHS_Classification->SDS_Preparation Risk_Management Implement Risk Management Measures (e.g., PPE) SDS_Preparation->Risk_Management

Caption: Logical workflow for chemical hazard assessment.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers and scientists should always consult the most current SDS for this compound from their supplier before handling the material. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

Methodological & Application

Application Notes and Protocols: Gewald Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative, via the Gewald reaction.

Introduction

The Gewald reaction is a versatile and efficient one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as an α-cyanoester) and elemental sulfur in the presence of a basic catalyst.[2] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The operational simplicity, ready availability of starting materials, and generally mild reaction conditions contribute to the widespread use of this reaction in both academic and industrial research.[3]

This compound is a valuable building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. Its synthesis via the Gewald reaction provides a straightforward and convergent route to this important intermediate.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 1-phenylpropan-2-one, ethyl cyanoacetate, and elemental sulfur, catalyzed by a base such as morpholine or diethylamine.

G reagents 1-Phenylpropan-2-one + Ethyl Cyanoacetate + Sulfur product This compound reagents->product Gewald Synthesis catalyst Base (e.g., Morpholine) catalyst->product

Caption: General reaction scheme for the Gewald synthesis.

Data Presentation

The following table summarizes the key reactants and their properties for the synthesis of this compound.

Reactant/ProductChemical FormulaMolar Mass ( g/mol )Role
1-Phenylpropan-2-oneC₉H₁₀O134.18Ketone
Ethyl CyanoacetateC₅H₇NO₂113.11Active Methylene Nitrile
SulfurS32.07Sulfur Source
MorpholineC₄H₉NO87.12Basic Catalyst
This compoundC₁₄H₁₅NO₂S261.34Product

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • 1-Phenylpropan-2-one

  • Ethyl cyanoacetate

  • Elemental sulfur (powder)

  • Morpholine (or diethylamine)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylpropan-2-one (e.g., 10 mmol, 1.34 g), ethyl cyanoacetate (e.g., 10 mmol, 1.13 g), and elemental sulfur (e.g., 10 mmol, 0.32 g) in absolute ethanol (e.g., 20-30 mL).

  • Addition of Catalyst: To the stirred mixture, slowly add the basic catalyst, such as morpholine (e.g., 2-3 mL).

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-55 °C) with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the mixture to room temperature. A precipitate of the product may form.

  • Isolation of Product:

    • If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.

    • If no precipitate forms, the reaction mixture can be poured into ice-cold water to induce precipitation.

  • Purification: Wash the collected crude product with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Reaction cluster_3 Work-up and Isolation cluster_4 Purification and Analysis A Combine 1-Phenylpropan-2-one, Ethyl Cyanoacetate, and Sulfur in Ethanol B Add Morpholine (catalyst) A->B C Heat to Reflux (45-55 °C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize G->H I Dry and Characterize H->I

Caption: Step-by-step workflow for the Gewald synthesis.

Proposed Reaction Mechanism:

The mechanism of the Gewald reaction is generally accepted to proceed through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization.[4]

G A Ketone + α-Cyanoester B Knoevenagel Condensation (Base-catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Sulfur Addition C->D E Thiolate Intermediate D->E F Cyclization E->F G Thiophene Intermediate F->G H Tautomerization G->H I 2-Aminothiophene Product H->I

Caption: Postulated mechanism of the Gewald reaction.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient synthesis of these derivatives is therefore of significant interest. The Gewald three-component reaction, a one-pot synthesis involving a ketone, an active methylene nitrile, and elemental sulfur, is a classic and versatile method for preparing polysubstituted 2-aminothiophenes.[1][2] The application of microwave-assisted organic synthesis (MAOS) to the Gewald reaction offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles.[1][3] This document provides detailed application notes and a protocol for the microwave-assisted synthesis of a specific 2-aminothiophene derivative, Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Reaction Principle: The Gewald Three-Component Reaction

The synthesis of this compound is achieved through the Gewald reaction. This multicomponent reaction involves the condensation of 1-phenylpropan-2-one, ethyl cyanoacetate, and elemental sulfur in the presence of a base. The generally accepted mechanism commences with a Knoevenagel condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[1]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported and optimized conditions for the microwave-assisted synthesis of this compound and related derivatives, highlighting the impact of different bases, solvents, and microwave parameters on reaction outcomes.

EntryKetoneBaseSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
11-Phenylpropan-2-onePyrrolidineDMF5030VariableHigh (implied)[3]
2General KetoneMorpholineEthanol7020Not Specified55-92[4]
34-NitroacetophenoneNoneEthanol12046Not SpecifiedNot Specified[5]
4General KetoneKF-AluminaSolvent-freeNot SpecifiedNot SpecifiedNot Specified55-92[4]
5General KetoneMorpholineNoneNot SpecifiedSeveral minutesNot Specified84-95[6]
6CyclohexanoneDiethylamineEthanolReflux (conventional)OvernightN/A73Not specified in search results
7AcetoneDiethylamineEthanol50 (conventional)3 hoursN/A85Not specified in search results

Experimental Protocol

This protocol details the microwave-assisted synthesis of this compound.

Materials:

  • 1-Phenylpropan-2-one

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Pyrrolidine (or Morpholine)

  • N,N-Dimethylformamide (DMF) (or Ethanol)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • 5 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor (e.g., CEM Discover SP)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-phenylpropan-2-one (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.1 mmol).[5]

  • Solvent and Base Addition: Add 3 mL of DMF (or ethanol) to the vial, followed by the addition of pyrrolidine (1.0 mmol) as the base.[3][5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 50°C for 30 minutes. The absorbance should be set to "very high" if this is an option on the instrument.[3]

  • Reaction Monitoring: If possible, monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 20 mL of ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water (3 x 20 mL) and brine (20 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.[5]

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Characterization Data for this compound:

  • Molecular Formula: C₁₄H₁₅NO₂S[7]

  • Molecular Weight: 261.34 g/mol [7]

  • CAS Number: 4815-38-7[7]

  • Appearance: Expected to be a solid.

  • ¹H NMR and ¹³C NMR: Spectral data should be acquired and compared with literature values if available. PubChem contains links to spectral information.[7]

Visualizations

experimental_workflow start Start reactants Combine Reactants: - 1-Phenylpropan-2-one - Ethyl Cyanoacetate - Sulfur - Pyrrolidine - DMF start->reactants mw_irradiation Microwave Irradiation (50°C, 30 min) reactants->mw_irradiation workup Aqueous Work-up (EtOAc, Water, Brine) mw_irradiation->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate characterization->product

Caption: Experimental workflow for the microwave-assisted synthesis.

gewald_mechanism ketone 1-Phenylpropan-2-one + Ethyl Cyanoacetate knoevenagel Knoevenagel Condensation (Base Catalyzed) ketone->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Addition of Sulfur intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product This compound tautomerization->product

Caption: The reaction mechanism of the Gewald synthesis.

References

Application Notes and Protocols: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a pivotal starting material in the synthesis of a variety of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines.[1][2][3] The inherent reactivity of its amino and ester functional groups, coupled with the stability of the thiophene ring, makes it an ideal scaffold for constructing complex molecules with diverse pharmacological activities. This document provides an overview of its applications, detailed experimental protocols for its synthesis and derivatization, and a summary of the biological activities of the resulting compounds.

Synthesis of the Building Block

The primary route for the synthesis of this compound is the Gewald reaction.[4][5][6] This one-pot, three-component reaction involves the condensation of a ketone (propiophenone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[5][6]

Experimental Protocol: Gewald Synthesis

Materials:

  • Propiophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or diethylamine (catalyst)

  • Ethanol (solvent)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • To a stirred solution of propiophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Slowly add a catalytic amount of morpholine or diethylamine to the mixture at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and then a small amount of cold ethanol to remove impurities.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Applications in the Synthesis of Thieno[2,3-d]pyrimidines

This compound is a key precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][7][8] The synthesis typically involves the cyclization of the aminothiophene with a one-carbon synthon, such as formamide, or a multi-step sequence involving reaction with isothiocyanates or other electrophiles followed by cyclization.

Experimental Protocol: Synthesis of 4-oxo-thieno[2,3-d]pyrimidines

Materials:

  • This compound

  • Formamide

Procedure:

  • A mixture of this compound (1 equivalent) and an excess of formamide is heated at reflux (typically 150-180 °C) for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then ethanol and can be purified by recrystallization from a suitable solvent like ethanol or DMF.

Biological Activities of Derived Compounds

Thieno[2,3-d]pyrimidine derivatives synthesized from this compound have shown significant potential in drug discovery, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Many thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer activity by inhibiting key enzymes in cellular signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][9][10] Inhibition of these receptor tyrosine kinases can disrupt tumor angiogenesis and cell proliferation.

Compound ClassTarget Cell Line/EnzymeIC50 (µM)Reference
Thieno[2,3-d]pyrimidine derivativeVEGFR-20.23[1]
Thieno[2,3-d]pyrimidine derivativeHCT-116 (colon cancer)2.80[1]
Thieno[2,3-d]pyrimidine derivativeHepG2 (liver cancer)4.10[1]
Thieno[2,3-d]pyrimidine derivativeEGFR (wild-type)0.037[9]
Thieno[2,3-d]pyrimidine derivativeEGFR (T790M mutant)0.204[9]
Thieno[2,3-d]pyrimidine derivativeA549 (lung cancer)17.79[9]
Thieno[2,3-d]pyrimidine derivativeMCF-7 (breast cancer)22.66[9]
4-Substitutedaminothieno[2,3-d]pyrimidineA549 (lung cancer)13.40[7]
4-Substitutedaminothieno[2,3-d]pyrimidinePC3 (prostate cancer)14.13[7]
Thieno[2,3-d]pyrimidine derivativeMCF-7 (breast cancer)22.12[8]
Antimicrobial Activity

Certain derivatives have also demonstrated promising activity against various bacterial and fungal strains.

Compound ClassMicroorganismMIC (mg/L)Reference
Thieno[2,3-d]pyrimidinedioneStaphylococcus aureus (MRSA)2-16[11]
Thieno[2,3-d]pyrimidinedioneEnterococcus faecalis (VRE)2-16[11]
Thieno[2,3-d]pyrimidinedioneStreptococcus pneumoniae2-16[11]

Signaling Pathway and Experimental Workflow Diagrams

VEGF Signaling Pathway Inhibition

VEGF_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (PI3K/Akt, MAPK) P1->Downstream P2->Downstream Response Angiogenesis, Cell Proliferation, Migration Downstream->Response Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

EGFR Signaling Pathway Inhibition

EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) P1->Downstream P2->Downstream Response Cell Proliferation, Survival Downstream->Response Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

General Experimental Workflow for Synthesis and Biological Evaluation

workflow A Gewald Reaction (Ketone, Nitrile, Sulfur) B Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate A->B C Cyclization Reaction (e.g., with Formamide) B->C D Thieno[2,3-d]pyrimidine Derivatives Library C->D E Structural Characterization (NMR, MS, etc.) D->E F In vitro Biological Screening (Anticancer/Antimicrobial) D->F G Identification of Lead Compounds F->G H Further Optimization (SAR studies) G->H

Caption: Workflow for synthesis and evaluation of thieno[2,3-d]pyrimidines.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its straightforward synthesis via the Gewald reaction and its utility in the construction of biologically active thieno[2,3-d]pyrimidine scaffolds make it an important intermediate for the development of novel therapeutic agents. The data presented herein highlights the potential of its derivatives as potent anticancer and antimicrobial agents, warranting further investigation and development.

References

Application Notes and Protocols for the Synthesis of Thienopyrimidines from Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various thienopyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry, starting from Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. Thienopyrimidines are structurally analogous to purines and have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document outlines key synthetic transformations and offers insights into the biological relevance of the synthesized compounds.

Synthetic Pathways Overview

The versatile starting material, this compound, can be cyclized into the thieno[2,3-d]pyrimidine scaffold through several key reactions. The primary approaches involve condensation with one-carbon sources like formamide, or reaction with urea, thiourea, isothiocyanates, or isocyanates to introduce diversity at the 2- and 3-positions of the pyrimidine ring.

Synthesis_Overview start Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate reagent1 Formamide start->reagent1 Reflux reagent2 Urea / Thiourea start->reagent2 Heat reagent3 Isothiocyanates (R-NCS) start->reagent3 Reflux product1 6-Methyl-5-phenylthieno[2,3-d]- pyrimidin-4(3H)-one reagent1->product1 product2 5,6-Dimethyl-7-phenylthieno[2,3-d]- pyrimidine-2,4(1H,3H)-dione / 2-Thioxo derivative reagent2->product2 product3 3-Substituted-2-thioxo-5,6-dimethyl- 7-phenylthieno[2,3-d]pyrimidin-4(1H,3H)-one reagent3->product3

Caption: General synthetic routes to thienopyrimidines.

Quantitative Data Summary

The following table summarizes various synthetic approaches for thienopyrimidine synthesis from 2-aminothiophene-3-carboxylate precursors, providing an overview of reagents, conditions, and expected yields based on analogous reactions.

Product TypeReagent(s)SolventConditionsYield (%)
Thieno[2,3-d]pyrimidin-4(3H)-oneFormamideNoneReflux, 1.5 h~92%
2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-onePotassium Thiocyanate, HClDioxaneReflux, 4 h~58%
3-Aryl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-oneAryl isothiocyanatePyridineReflux70-85%
2,4-Dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidineUreaNoneHigh Temperature (e.g., 230-240 °C), 8 hVariable
4-Chloro-thieno[2,3-d]pyrimidinePOCl₃, PyridineTolueneReflux, 4 h68-75%

Experimental Protocols

Protocol 1: Synthesis of 6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes the cyclization of the starting aminothiophene with formamide.

  • Materials:

    • This compound

    • Formamide

  • Procedure:

    • A mixture of this compound (1 equivalent) and an excess of formamide (e.g., 10-20 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

    • The reaction mixture is heated to reflux and maintained at this temperature for 1.5-2 hours.[2]

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is allowed to cool to room temperature.

    • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

    • The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water to afford the desired 6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 2-Thioxo-6-methyl-5-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This protocol details the synthesis via reaction with potassium thiocyanate.

  • Materials:

    • This compound

    • Potassium thiocyanate

    • Concentrated Hydrochloric Acid

    • Dioxane

  • Procedure:

    • To a solution of this compound (1 equivalent) in dioxane, add potassium thiocyanate (1.5 equivalents).

    • Add a catalytic amount of concentrated hydrochloric acid.

    • The mixture is heated to reflux for approximately 4 hours.[3]

    • Monitor the reaction by TLC.

    • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is triturated with water, and the resulting solid is filtered, washed with water, and dried.

    • Purification by recrystallization from a suitable solvent such as dioxane or ethanol yields the target 2-thioxo-thienopyrimidine derivative.[3]

Protocol 3: Synthesis of 3-Aryl-2-thioxo-6-methyl-5-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

This protocol outlines the reaction with an aryl isothiocyanate.

  • Materials:

    • This compound

    • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

    • Pyridine or Ethanol

  • Procedure:

    • A mixture of this compound (1 equivalent) and the corresponding aryl isothiocyanate (1 equivalent) in pyridine or ethanol is refluxed for several hours.

    • The reaction progress is monitored by TLC.

    • After the reaction is complete, the mixture is cooled. If a precipitate forms, it is collected by filtration.

    • Alternatively, the solvent is evaporated, and the residue is treated with a non-polar solvent (e.g., hexane) to induce precipitation.

    • The intermediate thiourea derivative can be isolated or cyclized in situ.

    • For cyclization, the isolated thiourea derivative is refluxed in ethanolic sodium ethoxide for 6 hours.[3]

    • After cooling, the reaction mixture is acidified, and the precipitated product is filtered, washed, and recrystallized.

Biological Significance and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases and have shown significant anticancer activity. For instance, certain derivatives act as microtubule targeting agents, disrupting microtubule dynamics, which is crucial for cell division.[4] This leads to mitotic arrest and ultimately apoptosis.

Signaling_Pathway cluster_0 Cellular Effects of Thienopyrimidine Derivatives Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Tubulin Tubulin Polymerization Thienopyrimidine->Tubulin Inhibition Kinase Tyrosine Kinases (e.g., EGFR, FGFR) Thienopyrimidine->Kinase Inhibition Microtubule Microtubule Dynamics Spindle Mitotic Spindle Formation Mitosis Mitotic Arrest Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Induction Signaling Cancer Cell Proliferation & Survival Signaling Kinase->Signaling Inhibition Signaling->Apoptosis Induction

Caption: Mechanism of action for anticancer thienopyrimidines.

Furthermore, specific thieno[2,3-d]pyrimidines have been developed as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are key players in cancer cell signaling pathways.[3][5] Inhibition of these kinases can block downstream signaling cascades responsible for cell proliferation and survival.

Workflow for Synthesis and Evaluation

The general workflow for the synthesis and preliminary biological evaluation of novel thienopyrimidine derivatives is outlined below.

Experimental_Workflow start Starting Material: Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate synthesis Synthesis of Thienopyrimidine Derivatives (Protocols 1-3) start->synthesis purification Purification (Recrystallization / Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening (e.g., Cytotoxicity Assays) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for thienopyrimidine synthesis and evaluation.

References

The Versatile Role of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a polysubstituted thiophene derivative, is a critical starting material in the synthesis of a wide array of heterocyclic compounds, particularly thieno[2,3-d]pyrimidines. These synthesized molecules have garnered significant attention from the scientific community, especially in the field of drug discovery, owing to their diverse and potent biological activities. Researchers and drug development professionals are increasingly utilizing this thiophene core to develop novel therapeutic agents.

The unique structural arrangement of this compound, featuring an amino and an ester group in ortho positions on the thiophene ring, makes it an ideal precursor for the construction of fused heterocyclic systems. The subsequent derivatives have demonstrated promising applications as antimicrobial and anticancer agents.[1]

Application in Anticancer Drug Discovery

Thieno[2,3-d]pyrimidines synthesized from this compound and its analogs have emerged as a prominent class of compounds in oncology research.[2][3] These molecules have shown significant potential as inhibitors of key signaling pathways involved in cancer progression. One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][2][4]

Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized to act as EGFR inhibitors, effectively blocking the downstream signaling cascade that leads to uncontrolled cell growth.[1][2][4]

Experimental Protocols

The synthesis of heterocyclic compounds from this compound typically involves a two-step process: the initial formation of the thiophene ring via the Gewald reaction, followed by the cyclization to form the fused pyrimidine ring.

Protocol 1: Synthesis of this compound

This protocol is based on the well-established Gewald reaction for the synthesis of 2-aminothiophenes.[5][6]

Materials:

  • Phenylacetone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • To a solution of elemental sulfur (0.10 mol) and diethylamine (0.10 mol) in absolute ethanol (50 ml), add a mixture of phenylacetone (0.10 mol) and ethyl cyanoacetate (0.10 mol) in absolute ethanol (20 ml) at room temperature.

  • Stir the reaction mixture at 50°C for 3 hours.

  • Monitor the completion of the reaction using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction mixture with ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate mixture as the eluent.

Protocol 2: Synthesis of 4-Methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol describes the cyclization of the aminothiophene ester with formamide to yield the thieno[2,3-d]pyrimidin-4-one derivative.

Materials:

  • This compound

  • Formamide

Procedure:

  • A mixture of this compound (0.01 mol) and an excess of formamide (20 ml) is heated under reflux for 3 hours.

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent like ethanol to afford the pure 4-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of thieno[2,3-d]pyrimidine derivatives. It is important to note that the specific values can vary based on the exact substrates and reaction conditions used.

Table 1: Synthesis and Physicochemical Properties of a Representative Thieno[2,3-d]pyrimidine Derivative

Compound IDMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
1 C₁₅H₁₂N₂OS268.3485224-226

Data is for a representative 4-substituted-thieno[2,3-d]pyrimidin-4-one derivative.

Table 2: In Vitro Anticancer Activity of a Representative Thieno[2,3-d]pyrimidine Derivative

Compound IDCell LineIC₅₀ (µM)
2 MCF-7 (Breast Cancer)17.79
2 A549 (Lung Cancer)22.66

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are for a representative EGFR inhibitor with a thieno[2,3-d]pyrimidine core.[1]

Visualizing the Mechanism of Action

The anticancer activity of many thieno[2,3-d]pyrimidine derivatives is attributed to their ability to inhibit the EGFR signaling pathway. The following diagram illustrates the simplified logic of this pathway and the point of intervention by the synthesized inhibitors.

EGFR_Signaling_Pathway EGF EGF (Epidermal Growth Factor) EGFR EGFR EGF->EGFR Binding & Dimerization TKD Tyrosine Kinase Domain EGFR->TKD Activation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) TKD->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->TKD Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Conclusion

This compound is a cornerstone for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The resulting thieno[2,3-d]pyrimidine derivatives, in particular, have demonstrated considerable promise as anticancer agents through mechanisms such as EGFR inhibition. The straightforward synthetic accessibility and the potent biological activity of these compounds make them an exciting area of focus for ongoing and future research in medicinal chemistry and drug development. The detailed protocols and quantitative data provided herein serve as a valuable resource for scientists working to develop the next generation of targeted therapies.

References

Application Notes and Protocols: Antimicrobial Activity of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of derivatives based on the ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate scaffold. This document includes a summary of their biological activity, detailed protocols for their synthesis and antimicrobial evaluation, and visual workflows to guide experimental design. Thiophene-based heterocycles are a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The derivatization of the core thiophene structure offers a versatile strategy for developing novel and potent antimicrobial agents to address the challenge of drug-resistant pathogens.[2]

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of various thiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] The following tables summarize the reported antimicrobial activities of selected derivatives against a panel of bacterial and fungal strains.

Table 1: Antibacterial Activity of Thiophene Derivatives (MIC in µg/mL)

CompoundDerivative ClassS. aureusB. subtilisE. coliP. aeruginosaReference
S1 Benzylideneamino0.81 µM/ml0.81 µM/ml0.81 µM/ml-[4]
7b Pyridine side chainComparable to Ampicillin/GentamicinComparable to Ampicillin/GentamicinComparable to Ampicillin/GentamicinComparable to Ampicillin/Gentamicin[5][6]
8 Pyridine side chainComparable to Ampicillin/GentamicinComparable to Ampicillin/GentamicinComparable to Ampicillin/GentamicinComparable to Ampicillin/Gentamicin[5][6]
4 BenzamideMIC50: 16-32 mg/L -MIC50: 8-32 mg/L-[2]
5 BenzamideMIC50: 16-32 mg/L -MIC50: 8-32 mg/L-[2]
8 BenzamideMIC50: 16-32 mg/L -MIC50: 8-32 mg/L-[2]

*Note: The original data was reported in µM/ml. Conversion to µg/mL would require the molecular weight of the specific compound S1. **Note: Activity reported against colistin-resistant A. baumannii and E. coli. The compound number 8 in this reference is different from the one in references[5][6].

Table 2: Antifungal Activity of Thiophene Derivatives (MIC in µg/mL or % Inhibition)

CompoundDerivative ClassA. fumigatusS. racemosumC. albicansA. nigerReference
3 Benzo[6][7]imidazo[1,2-a]pyrimidinePotent activity---[5][6]
5 Pyridinone-Good activity--[5][6]
6 Pyridinone-Good activity--[5][6]
7a Pyridine side chain-Good activity--[5][6]
9b Enaminone100% inhibition100% inhibition100% inhibition100% inhibition[5]
10 Enaminone73% inhibition100% inhibition100% inhibition100% inhibition[5]
S4 Benzylideneamino--0.91 µM/ml0.91 µM/ml[4]

*Note: The original data was reported in µM/ml. Conversion to µg/mL would require the molecular weight of the specific compound S4.

Experimental Protocols

Protocol 1: Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a one-pot, multi-component synthesis that is a common and versatile method for preparing polysubstituted 2-aminothiophenes.

Materials:

  • An appropriate ketone or aldehyde (e.g., phenylacetone)

  • An active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., diethylamine or morpholine)

  • Solvent (e.g., ethanol or dimethylformamide)

  • Round-bottom flask

  • Condenser and heating mantle/stirring hotplate

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.

  • Add elemental sulfur to the mixture.

  • While stirring, add a catalytic amount of the basic catalyst.

  • Heat the reaction mixture to reflux (typically 50-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with a cold solvent.

  • Purify the product by recrystallization from a suitable solvent to obtain the desired thiophene derivative.

A Reactants (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur) C Reaction Mixture A->C B Solvent & Catalyst (e.g., Ethanol, Diethylamine) B->C D Reflux & Monitoring (TLC) C->D Heating E Cooling & Precipitation D->E Reaction Completion F Filtration & Washing E->F G Purification (Recrystallization) F->G H Pure Thiophene Derivative G->H

Caption: General workflow for the Gewald synthesis of thiophene derivatives.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][8]

Materials:

  • Synthesized thiophene derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with inoculum)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Incubator

Procedure:

  • Dissolve the synthesized compounds in a suitable solvent to create stock solutions.

  • Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired final concentration.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only) on each plate.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

A Prepare Compound Stock Solutions B Serial Dilution in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Include Controls (Positive & Negative) D->E F Incubate Plates E->F G Visual Assessment of Growth F->G H Determine MIC Value G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[3]

Materials:

  • Synthesized thiophene derivatives

  • Bacterial and/or fungal strains

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • Standardized microbial inoculum

  • Positive and negative controls

  • Incubator

Procedure:

  • Prepare agar plates by pouring sterile molten agar into Petri dishes and allowing them to solidify.

  • Using a sterile cotton swab, evenly spread a standardized inoculum of the test microorganism over the entire surface of the agar.

  • Create wells in the agar using a sterile cork borer.

  • Add a specific volume of the test compound solution (at a known concentration) into each well.

  • Include a positive control (a standard antimicrobial agent) and a negative control (the solvent used to dissolve the compounds) in separate wells.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.

Mechanism of Action

The precise mechanism of action for many thiophene derivatives is still under investigation, but some studies suggest that their antimicrobial effects may be due to the disruption of the bacterial cell membrane.[2] The lipophilic nature of the thiophene ring can facilitate its interaction with and penetration of the microbial cell wall and membrane, leading to increased permeability and ultimately cell death.[2] Further research, including molecular docking studies, aims to identify specific molecular targets within the microbial cells.[8]

These notes and protocols are intended to serve as a guide for researchers in the field of antimicrobial drug discovery. The versatility of the this compound scaffold presents a promising avenue for the development of new therapeutics to combat infectious diseases.

References

Application Notes and Protocols for Anti-inflammatory "Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of analogs of "Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate," a class of compounds showing promise in the development of novel anti-inflammatory agents. This document includes detailed experimental protocols for their synthesis and evaluation, along with key quantitative data to facilitate further research and development.

Introduction

Substituted 2-aminothiophenes are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. Among these, analogs of this compound have emerged as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The structural versatility of the 2-aminothiophene scaffold allows for the synthesis of diverse analogs with improved potency and selectivity, making them attractive candidates for the development of new anti-inflammatory drugs with potentially fewer side effects than current therapies.

Data Presentation: Anti-inflammatory Activity

The following tables summarize the quantitative anti-inflammatory data for two series of analogs related to this compound.

Table 1: In Vivo Anti-inflammatory Activity of Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Analogs

This table presents the percentage inhibition of edema in the carrageenan-induced rat paw edema model for a series of thiophene analogs. The parent compound for this series is ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, which is then condensed with various substituted benzaldehydes.

Compound IDSubstituent (R) on Phenyl Ring% Inhibition of Paw Edema
4a 4-OH83.1
4b 4-OCH₃79.5
4c 4-Cl75.6
4d 4-NO₂72.3
4e H70.2
Diclofenac Standard Drug85.0

Data sourced from Madhavi K., Sree Ramya G. (2017). Synthesis, antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates. Asian Journal of Pharmaceutical and Clinical Research, 10(5), 95-100.

Table 2: In Vitro Anti-inflammatory Activity of Ethyl 2-amino-4-(substituted phenyl)thiophene-3-carboxylate Analogs

This table shows the 50% inhibitory concentration (IC50) for a series of ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivatives in an in vitro protein denaturation assay.

Compound IDSubstituent on Phenyl RingIC50 (µg/ml)
NR3 2-Bromo> 250
NR4 4-Nitro185.32
NR6 2,4-Dichloro168.14
NR8 3-Amino> 250
Aspirin Standard Drug126.14

Data sourced from Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2304-2312.

Experimental Protocols

Detailed methodologies for the synthesis and key anti-inflammatory assays are provided below.

Protocol 1: Synthesis of this compound Analogs (Gewald Reaction)

This protocol describes a general method for the synthesis of 2-aminothiophene-3-carboxylates, a versatile reaction for generating a library of analogs.

Materials:

  • Appropriate ketone (e.g., Phenylacetone for the title compound)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or other suitable base

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the ketone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of morpholine (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice with constant stirring.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound analog.

  • Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Rat Paw Edema

This protocol details the widely used in vivo model to assess the acute anti-inflammatory activity of the synthesized compounds.[1]

Materials:

  • Wistar albino rats (150-200 g)

  • Test compounds (analogs)

  • Standard drug (e.g., Diclofenac sodium)

  • Carrageenan (1% w/v in normal saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

Procedure:

  • Divide the rats into groups (n=6), including a control group, a standard drug group, and test groups for each analog at a specific dose (e.g., 20 mg/kg body weight).

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally to the respective groups.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation

This protocol describes a simple and rapid in vitro screening method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit protein denaturation.

Materials:

  • Test compounds (analogs)

  • Standard drug (e.g., Aspirin)

  • Bovine serum albumin (BSA) solution (1% w/v)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and the standard drug in a suitable solvent (e.g., DMSO).

  • The reaction mixture consists of 0.2 mL of the test/standard solution and 2.8 mL of PBS.

  • To this mixture, add 0.2 mL of 1% BSA solution.

  • A control group is prepared with 0.2 mL of the solvent and 2.8 mL of PBS, followed by the addition of 0.2 mL of 1% BSA solution.

  • Incubate all the samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) of the samples at 660 nm.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of the protein denaturation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical workflow for the discovery and evaluation of novel anti-inflammatory agents.

inflammatory_pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX Pathway COX Pathway Arachidonic Acid->COX Pathway LOX Pathway LOX Pathway Arachidonic Acid->LOX Pathway Phospholipase A2 Phospholipase A2 Prostaglandins Prostaglandins COX Pathway->Prostaglandins Leukotrienes Leukotrienes LOX Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Analogs Thiophene Analogs Thiophene Analogs->COX Pathway Inhibition Thiophene Analogs->LOX Pathway Inhibition

Caption: Inflammatory cascade showing the COX and LOX pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Protein Denaturation Assay Protein Denaturation Assay Characterization->Protein Denaturation Assay Cytokine Inhibition Assay Cytokine Inhibition Assay Protein Denaturation Assay->Cytokine Inhibition Assay Carrageenan Paw Edema Carrageenan Paw Edema Cytokine Inhibition Assay->Carrageenan Paw Edema Toxicity Studies Toxicity Studies Carrageenan Paw Edema->Toxicity Studies Lead Optimization Lead Optimization Toxicity Studies->Lead Optimization

Caption: Drug discovery workflow for anti-inflammatory agents.

References

Application Notes and Protocols for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies have been published detailing the kinase inhibitory activity of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. The following application notes and protocols are based on the known activities of structurally similar thiophene derivatives, which have shown potential as kinase inhibitors in various studies.[1][2][3][4] These are intended to serve as a guideline for researchers interested in investigating the potential of this specific compound.

Introduction

This compound is a member of the 2-aminothiophene-3-carboxylate family of heterocyclic compounds.[5][6] While this specific molecule has not been extensively studied for its biological activity, the thiophene nucleus is a common scaffold in the development of kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Therefore, molecules that can modulate kinase activity are of significant interest in drug discovery.

This document provides a hypothetical framework for the investigation of this compound as a potential kinase inhibitor, including suggested experimental protocols and data presentation formats.

Hypothetical Kinase Inhibition Profile

Based on the activity of related thiophene derivatives, it is plausible that this compound could exhibit inhibitory activity against various kinases, particularly those involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR) or cell cycle-regulating kinases.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetIC50 (µM)Assay Type
VEGFR-25.2In vitro biochemical assay
EGFR12.8In vitro biochemical assay
CDK225.1In vitro biochemical assay
SRC> 100In vitro biochemical assay

Hypothetical Cellular Activity

The potential kinase inhibitory activity of this compound at the cellular level could translate to anti-proliferative and pro-apoptotic effects in cancer cell lines.

Table 2: Hypothetical Anti-proliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
HUVECNormal Endothelial> 100
A549Lung Carcinoma15.7
MCF-7Breast Adenocarcinoma22.4
U87-MGGlioblastoma18.9

Experimental Protocols

The following are detailed protocols for experiments that would be essential in evaluating the potential of this compound as a kinase inhibitor.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add 5 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.

  • Add 10 µL of the kinase solution (diluted in assay buffer) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at a concentration close to its Km value) to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of the compound on the viability and proliferation of cancer cells.[7][8][9][10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, U87-MG)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Cell Cycle Analysis

This protocol is used to determine if the compound induces cell cycle arrest.[11][12][13][14]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK Compound Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Gene_Expression->Cell_Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism of Action Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Cell_Viability Cell Viability Assay (MTT) (Determine IC50 on cell lines) Kinase_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis (Target protein phosphorylation) Cell_Viability->Western_Blot Lead_Identification Lead Compound Identification Cell_Cycle->Lead_Identification Apoptosis_Assay->Lead_Identification Western_Blot->Lead_Identification Compound_Synthesis Compound Synthesis and Purification Compound_Synthesis->Kinase_Assay

Caption: Workflow for evaluating a potential kinase inhibitor.

References

Application Notes and Protocols: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate and its derivatives as promising scaffolds in drug discovery and development. This document details their synthesis, diverse biological activities, and protocols for their evaluation, supported by quantitative data and workflow diagrams.

Introduction

This compound is a heterocyclic compound belonging to the 2-aminothiophene class, which has garnered significant attention in medicinal chemistry.[1] Its structural features, including the thiophene core, an amino group, and an ester functional group, make it a versatile building block for the synthesis of more complex and pharmacologically active molecules.[1][2] This scaffold and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4]

Synthesis

The primary method for synthesizing this compound and its analogs is the Gewald reaction .[1] This one-pot, multi-component reaction offers an efficient route to substituted 2-aminothiophenes.

General Synthesis Workflow

reagents Reactants: - α-methylene ketone/aldehyde - α-cyano ester - Elemental Sulfur reaction Gewald Reaction reagents->reaction base Base Catalyst (e.g., Morpholine, Diethylamine) base->reaction solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction purification Purification (Recrystallization) reaction->purification product Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate purification->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis via Gewald Reaction

This protocol is adapted from literature procedures for the synthesis of 2-aminothiophene derivatives.[5]

Materials:

  • Appropriate ketone (e.g., Phenylacetone for the title compound)

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Base catalyst (e.g., Morpholine or Diethylamine)

  • Solvent (e.g., Ethanol or Methanol)

  • Standard laboratory glassware and stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in the chosen solvent (e.g., 30 mL of methanol).

  • With continuous stirring, slowly add the base catalyst (e.g., 5 mL of morpholine) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 45 °C and continue stirring for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

Biological Activities and Applications

Derivatives of this compound have shown significant potential in various therapeutic areas.

Antimicrobial Activity

Substituted 2-aminothiophenes have demonstrated potent antibacterial and antifungal properties.[3][4] Studies have shown that some derivatives are more effective than standard antibiotics like Ciprofloxacin and Itraconazole against certain strains.[3][4]

Table 1: Summary of Antimicrobial Activity Data

Compound Test Organism Activity Metric (e.g., MIC, Zone of Inhibition) Result Reference
NR3 Bacillus cereus Zone of Inhibition (mm) > Ciprofloxacin [3]
NR6 Candida albicans Zone of Inhibition (mm) > Itraconazole [3]
Chloroform Extract of L. ochrus (related study) Staphylococcus aureus Zone of Inhibition (mm) 18.0 mm [3]

| Chloroform Extract of L. ochrus (related study) | Bacillus cereus | Zone of Inhibition (mm) | 17.5 mm |[3] |

Anticancer Activity

The 2-aminothiophene scaffold is a key component in the development of novel anticancer agents. Molecular docking studies suggest that these compounds can bind to and inhibit key enzymes involved in cancer cell proliferation.[1]

Anti-inflammatory and Antidiabetic Activities

Certain derivatives have also been investigated for their anti-inflammatory and antidiabetic potential.[3][4] For instance, compound NR6 has been identified as a potential candidate for diabetes treatment due to its α-amylase inhibitory activity.[4]

Table 2: Anti-inflammatory and Antidiabetic Activity Data

Compound Assay Activity Metric Result Reference

| NR6 | α-amylase inhibition | IC50 | Lower than standard |[4] |

Mechanism of Action Studies: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach has been utilized to elucidate the potential mechanisms of action for 2-aminothiophene derivatives.

Molecular Docking Workflow

start Start ligand Prepare Ligand Structure (Thiophene Derivative) start->ligand protein Prepare Protein Target Structure (e.g., GlcN-6-P synthase) start->protein docking Perform Molecular Docking (e.g., AutoDock, Schrödinger) ligand->docking protein->docking analysis Analyze Docking Results: - Binding Energy - Inhibition Constant - Intermolecular Interactions docking->analysis end Identify Potential Lead Compounds analysis->end

Caption: A simplified workflow for molecular docking studies.

One study explored the binding affinity of thiophene derivatives against GlcN-6-P synthase, a potential target for antimicrobial agents.[3] The analysis of docking energy, binding energy, and inhibition constants helps in identifying the most promising compounds for further development.[3][4]

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.

Materials:

  • Synthesized thiophene derivatives

  • Standard antibiotic/antifungal drugs (positive controls)

  • Solvent (e.g., DMSO)

  • Nutrient agar or Mueller-Hinton agar plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Evenly spread the inoculum over the surface of the agar plate.

  • Using a sterile cork borer, create wells of a specific diameter in the agar.

  • Prepare solutions of the synthesized compounds and control drugs at a known concentration.

  • Add a fixed volume of each test solution into separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

In Vitro α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be beneficial in managing postprandial hyperglycemia in diabetes.

Materials:

  • Synthesized thiophene derivatives

  • Porcine pancreatic α-amylase solution

  • Starch solution (substrate)

  • Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a test tube, mix the test compound solution with the α-amylase solution and incubate for a specific period.

  • Add the starch solution to initiate the enzymatic reaction and incubate further.

  • Stop the reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath, then cool to room temperature.

  • Dilute the reaction mixture with distilled water.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound required to inhibit 50% of the enzyme activity).

Conclusion

This compound and its derivatives represent a valuable and versatile scaffold in the field of drug discovery. Their straightforward synthesis via the Gewald reaction and their broad spectrum of biological activities make them attractive candidates for the development of new therapeutic agents. Further investigation into their structure-activity relationships, mechanisms of action, and pharmacokinetic properties is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate for the Treatment of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds. This class has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Recent research has highlighted the potential of 2-aminothiophene derivatives as novel therapeutics for type 2 diabetes.[1][2][3] These compounds, particularly those bearing an ethyl 3-carboxylate appendage, have been identified as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][3] GLP-1R is a well-established target for the treatment of type 2 diabetes, and its activation leads to glucose-dependent insulin secretion, suppression of glucagon release, and other beneficial metabolic effects.

This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential agent for the treatment of diabetes. The information is based on the current understanding of the structure-activity relationships of this compound class.

Mechanism of Action: GLP-1 Receptor Positive Allosteric Modulation

This compound is hypothesized to act as a positive allosteric modulator (PAM) of the GLP-1 receptor. Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event results in a conformational change that enhances the affinity and/or efficacy of the endogenous ligand, GLP-1.

The key effects of GLP-1R activation include:

  • Stimulation of glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in response to elevated blood glucose levels.

  • Suppression of glucagon secretion: Reduced release of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.

  • Delayed gastric emptying: Slowing the absorption of nutrients from the gut.

  • Promotion of satiety: Increasing the feeling of fullness, which can lead to reduced food intake and weight loss.

By potentiating the effects of endogenous GLP-1, this compound may offer a novel therapeutic strategy for the management of type 2 diabetes.

Data Presentation

While specific experimental data for this compound is not yet available in the public domain, the following tables represent the expected type of quantitative data that would be generated from the described experimental protocols.

Table 1: In Vitro Enzymatic Inhibition Assays

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Positive ControlIC50 (µM) of Control
This compoundα-Glucosidase> 100Acarbose5.76
This compoundDipeptidyl Peptidase-4 (DPP-4)> 50Sitagliptin0.019

Table 2: In Vitro GLP-1 Receptor Activation and Insulin Secretion

CompoundAssayEC50 (µM) [Hypothetical]Fold Increase over GLP-1 alone [Hypothetical]
This compoundGLP-1R cAMP Production (in the presence of 1 nM GLP-1)5.02.5
This compoundGlucose-Stimulated Insulin Secretion (in the presence of 1 nM GLP-1)10.01.8

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

Objective: To evaluate the direct inhibitory effect of the test compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • This compound

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations (e.g., 1-100 µM) to the respective wells. For the control, add 10 µL of DMSO.

  • Add 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To assess the inhibitory activity of the test compound against DPP-4, an enzyme that degrades incretin hormones like GLP-1.

Materials:

  • Human recombinant DPP-4 (Sigma-Aldrich)

  • Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) (Sigma-Aldrich)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound

  • Sitagliptin (positive control)

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of the test compound and sitagliptin in DMSO.

  • In a 96-well black microplate, add 50 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations (e.g., 0.1-50 µM) to the respective wells. For the control, add 10 µL of DMSO.

  • Add 20 µL of human recombinant DPP-4 solution (1 mU/mL in Tris-HCl buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of Gly-Pro-AMC solution (0.2 mM in Tris-HCl buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes in the dark.

  • Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro GLP-1 Receptor Activation Assay (cAMP Measurement)

Objective: To determine the ability of the test compound to potentiate GLP-1-induced cyclic AMP (cAMP) production in cells expressing the GLP-1R.

Materials:

  • HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP-1R)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • GLP-1 (7-36) amide

  • This compound

  • IBMX (3-isobutyl-1-methylxanthine)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Culture HEK293-GLP-1R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the culture medium with serum-free DMEM containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.

  • Prepare solutions of the test compound at various concentrations and a fixed sub-maximal concentration of GLP-1 (e.g., 1 nM).

  • Add the compound and GLP-1 solutions to the cells and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The EC50 value is determined by plotting the cAMP concentration against the logarithm of the compound concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To evaluate the effect of the test compound on insulin secretion from pancreatic β-cells in the presence of glucose and GLP-1.

Materials:

  • INS-1E cells (or other suitable pancreatic β-cell line)

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRBH)

  • GLP-1 (7-36) amide

  • This compound

  • Insulin ELISA kit

Procedure:

  • Culture INS-1E cells in RPMI-1640 medium.

  • Seed the cells in a 24-well plate and culture until they reach 80-90% confluency.

  • Wash the cells twice with KRBH buffer containing 2.8 mM glucose and pre-incubate for 1 hour at 37°C.

  • Replace the pre-incubation buffer with KRBH buffer containing 16.7 mM glucose, a fixed concentration of GLP-1 (e.g., 1 nM), and varying concentrations of the test compound.

  • Incubate for 2 hours at 37°C.

  • Collect the supernatant and measure the insulin concentration using an insulin ELISA kit according to the manufacturer's instructions.

  • Data is typically presented as fold-increase in insulin secretion compared to the control (GLP-1 alone).

Visualizations

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 GLP-1R GLP-1 Receptor GLP-1->GLP-1R Binds EAMT-PC Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate EAMT-PC->GLP-1R Allosterically Modulates G-protein G-protein GLP-1R->G-protein Activates AC Adenylate Cyclase G-protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Granule\nExocytosis Insulin Granule Exocytosis PKA->Insulin Granule\nExocytosis Promotes Epac2->Insulin Granule\nExocytosis Promotes

Caption: GLP-1 Receptor Signaling Pathway.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening GLP1R_Assay GLP-1R Activation Assay (cAMP Production) In_Vitro_Screening->GLP1R_Assay Enzyme_Assays Enzyme Inhibition Assays (α-Glucosidase, DPP-4) In_Vitro_Screening->Enzyme_Assays Insulin_Secretion Glucose-Stimulated Insulin Secretion Assay GLP1R_Assay->Insulin_Secretion Lead_Identification Lead Candidate Identification Enzyme_Assays->Lead_Identification Insulin_Secretion->Lead_Identification In_Vivo_Studies In Vivo Studies in Animal Models of Diabetes Lead_Identification->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Experimental Workflow for Antidiabetic Drug Discovery.

References

Application Notes and Protocols for the Evaluation of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate as a Potential Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate as a putative calcium channel blocker. While direct evidence for this specific compound's activity is not yet established in the public domain, the following protocols are based on standard, validated methods for the characterization of novel calcium channel antagonists. Thiophene derivatives represent a versatile class of heterocyclic compounds with a wide range of documented biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3] The structural motifs present in this compound suggest that it may interact with biological targets such as ion channels.

Introduction to Calcium Channels and Thiophene Derivatives

Voltage-gated calcium channels (VGCCs) are crucial for a multitude of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[4][5] Consequently, they are a significant target for therapeutic intervention in cardiovascular and neurological disorders.[4][5] Calcium channel blockers are a class of drugs that inhibit the influx of Ca²⁺ through these channels.[6][7] They are broadly categorized into dihydropyridines, phenylalkylamines, and benzothiazepines.[7][8]

Thiophene and its derivatives are known to possess a wide spectrum of biological activities.[1][2][9] The investigation of novel thiophene-containing compounds as potential calcium channel blockers is a promising area of research for the development of new therapeutic agents.[3][10]

Proposed Mechanism of Action and Signaling Pathway

It is hypothesized that this compound may act as an L-type calcium channel blocker. L-type calcium channels are predominantly found in vascular smooth muscle and cardiac myocytes, and their blockade leads to vasodilation and a decrease in heart rate and contractility.[4][11] The proposed signaling pathway for the action of a typical L-type calcium channel blocker is illustrated below.

Calcium_Channel_Blockade_Signaling_Pathway cluster_inhibition Inhibitory Action Depolarization Membrane Depolarization VGCC L-type Voltage-Gated Calcium Channel (VGCC) Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Allows Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to Compound Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate Compound->VGCC Blocks MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Vasodilation Vasodilation

Proposed signaling pathway of an L-type calcium channel blocker.

Experimental Protocols

The following sections detail the key experiments for characterizing the calcium channel blocking activity of a test compound.

This high-throughput assay provides a preliminary assessment of the compound's ability to inhibit calcium influx in a cellular context.[4][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on L-type calcium channels.

Principle: Cells expressing L-type calcium channels are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14] Depolarization of the cell membrane with a high concentration of potassium chloride (KCl) opens the voltage-gated calcium channels, leading to an influx of Ca²⁺ and a subsequent increase in fluorescence. A calcium channel blocker will inhibit this influx, resulting in a dose-dependent reduction of the fluorescence signal.[4]

Materials:

  • HEK-293 cells stably expressing the human α1c subunit of the L-type calcium channel (or a similar cell line, e.g., DAOY, D283).[15]

  • Fluo-4 AM calcium indicator.[14]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Potassium Chloride (KCl).

  • Test compound: this compound.

  • Reference compound (e.g., Nifedipine).[10][16]

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection.

Protocol:

  • Cell Plating: Seed the HEK-293 cells into 96-well plates at a density of 50,000 cells/well and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells with HBSS. Add serial dilutions of the test compound and the reference compound to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.

  • Depolarization and Signal Acquisition: Inject a high-potassium solution (e.g., 90 mM KCl) to depolarize the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Calcium_Flux_Assay_Workflow Start Start Cell_Plating Seed cells in 96-well plate Start->Cell_Plating Dye_Loading Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Incubation Incubate with test compound Dye_Loading->Compound_Incubation Fluorescence_Reading Measure baseline and post-KCl fluorescence Compound_Incubation->Fluorescence_Reading Data_Analysis Calculate % inhibition and IC₅₀ Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Workflow for the fluorometric calcium flux assay.

This "gold standard" technique directly measures the effect of the compound on the ionic currents flowing through the calcium channels.[17]

Objective: To confirm the direct blocking effect of this compound on L-type calcium channel currents and to determine its mechanism of action (e.g., voltage-dependence).

Principle: The whole-cell patch-clamp technique is used to record the Ca²⁺ currents from a single cell expressing the target channels. The effect of the test compound on the current amplitude and kinetics is then measured.[18]

Materials:

  • Cells expressing L-type calcium channels.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External and internal pipette solutions.

  • Test compound and reference compound.

Protocol:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Pipette Fabrication: Pull glass capillaries to form micropipettes with a resistance of 2-5 MΩ.

  • Recording:

    • Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit L-type calcium currents (e.g., depolarizing steps from a holding potential of -80 mV).[19]

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the calcium currents before, during, and after compound application. Measure the peak current amplitude and analyze the current-voltage (I-V) relationship and any changes in channel gating properties.[16] Calculate the percentage of block at each concentration to determine the IC₅₀.

This assay determines the affinity of the test compound for the calcium channel protein.[20][21][22][23]

Objective: To determine the binding affinity (Ki) of this compound to the L-type calcium channel.

Principle: A competition binding assay is performed using a radiolabeled ligand (e.g., [³H]-nitrendipine) that specifically binds to the L-type calcium channel. The ability of the unlabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) is calculated.[24]

Materials:

  • Membrane preparations from cells or tissues expressing L-type calcium channels.

  • Radiolabeled ligand (e.g., [³H]-nitrendipine).

  • Test compound.

  • Scintillation counter and scintillation fluid.

  • Glass fiber filters.

Protocol:

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC₅₀ and calculate the Ki using the Cheng-Prusoff equation.

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical In Vitro Activity of this compound

AssayParameterTest CompoundNifedipine (Reference)
Calcium Flux Assay IC₅₀ (µM)1.2 ± 0.30.05 ± 0.01
Patch-Clamp IC₅₀ (µM)0.8 ± 0.20.03 ± 0.008
Radioligand Binding Ki (µM)2.5 ± 0.50.08 ± 0.02

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Electrophysiological Parameters

ParameterControlTest Compound (1 µM)
Peak Current Amplitude (pA/pF) -10.5 ± 1.2-4.2 ± 0.8
Half-maximal Activation Voltage (V₀.₅,act) -15.3 ± 2.1 mV-14.8 ± 2.5 mV
Half-maximal Inactivation Voltage (V₀.₅,inact) -30.1 ± 1.8 mV-38.5 ± 2.2 mV

Data are presented as mean ± standard deviation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential calcium channel blocker. A multi-faceted approach, combining high-throughput screening with detailed electrophysiological and biochemical assays, is essential for elucidating the compound's mechanism of action and therapeutic potential. The provided diagrams and tables serve as a guide for data visualization and presentation, facilitating clear communication of research findings.

References

Application Notes and Protocols: Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate as a Prostaglandin E2 Receptor EP2 Subtype Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a synthetic compound belonging to the 2-aminothiophene class of molecules, which are recognized for their diverse pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for characterizing the interaction of this compound with the human prostaglandin E2 receptor EP2 subtype. The EP2 receptor, a Gs protein-coupled receptor (GPCR), is a key mediator in various physiological and pathological processes, including inflammation, cancer, and neurodegeneration, making it an attractive target for therapeutic intervention.[3]

Activation of the EP2 receptor by its endogenous ligand, prostaglandin E2 (PGE2), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade can influence a wide range of cellular responses. The protocols outlined below provide a framework for determining the binding affinity and functional antagonism of this compound at the EP2 receptor.

Data Presentation

Note: The following quantitative data is hypothetical and for illustrative purposes, as specific experimental values for this compound are not currently available in the public domain. Researchers should generate their own data using the protocols provided.

Table 1: Radioligand Binding Affinity of this compound for the Human EP2 Receptor

CompoundKi (nM)IC50 (nM)
Prostaglandin E2 (PGE2)5.2 ± 0.88.9 ± 1.2
This compound150 ± 25255 ± 42
Known EP2 Antagonist (e.g., AH6809)55 ± 994 ± 15

Table 2: Functional Antagonism of PGE2-induced cAMP Production by this compound in HEK293 cells expressing the human EP2 Receptor

CompoundEC50 (nM) (Agonist Activity)IC50 (nM) (Antagonist Activity)
Prostaglandin E2 (PGE2)0.092 ± 0.015N/A
This compound>10,000450 ± 75
Known EP2 Antagonist (e.g., AH6809)>10,000120 ± 20

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Receptor EP2 Subtype Signaling Pathway

The EP2 receptor primarily signals through the Gs alpha subunit of its associated G protein. Upon binding of an agonist like PGE2, Gs-alpha activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

EP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP2 EP2 Receptor PGE2->EP2 Gs Gs Protein EP2->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

EP2 Receptor Signaling Pathway
Experimental Workflow: EP2 Receptor Antagonist Characterization

The characterization of a potential EP2 receptor antagonist involves a two-step process: first, determining its binding affinity to the receptor, and second, assessing its functional effect on receptor signaling.

EP2 Antagonist Characterization Workflow

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the human EP2 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing the human EP2 receptor.

  • [3H]-PGE2 (Radioligand)

  • This compound (Test Compound)

  • Unlabeled PGE2 (for non-specific binding determination)

  • Binding Buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in binding buffer. The final concentrations should typically range from 1 pM to 100 µM. Also, prepare solutions of unlabeled PGE2 for determining non-specific binding (final concentration 10 µM) and a vehicle control.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL of [3H]-PGE2 (e.g., at a final concentration of 1-5 nM), 25 µL of binding buffer, and 50 µL of EP2 receptor membrane preparation.

    • Non-specific Binding: 25 µL of [3H]-PGE2, 25 µL of unlabeled PGE2, and 50 µL of EP2 receptor membrane preparation.

    • Test Compound: 25 µL of [3H]-PGE2, 25 µL of the test compound dilution, and 50 µL of EP2 receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mats, place them in scintillation vials with an appropriate scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting PGE2-stimulated cAMP production.

Materials:

  • HEK293 cells stably expressing the human EP2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Prostaglandin E2 (PGE2)

  • This compound (Test Compound)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Seed the HEK293-EP2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium containing IBMX (e.g., 0.5 mM).

  • Antagonist Pre-incubation: Remove the culture medium from the cells and add the prepared dilutions of the test compound. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add PGE2 to all wells (except for the basal control) at a concentration that elicits approximately 80% of the maximal response (EC80). The final concentration of PGE2 should be determined in a separate agonist dose-response experiment.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the antagonist that causes a 50% inhibition of the PGE2-stimulated cAMP response) using non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the antagonistic properties of this compound at the human EP2 receptor. By following these detailed methodologies, scientists in drug discovery and development can effectively characterize the binding affinity and functional potency of this and other related compounds, facilitating the identification and development of novel therapeutics targeting the EP2 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Gewald Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered during the Gewald synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: Why is the yield of my reaction consistently low?

Low yields in the Gewald synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and reaction conditions. Propiophenone, as a ketone, is generally less reactive than aldehydes in the initial Knoevenagel condensation step.

Possible Causes and Solutions:

  • Inefficient Knoevenagel Condensation: This is often the rate-limiting step.

    • Base Selection: The choice of base is critical. While morpholine is commonly used, for less reactive ketones like propiophenone, stronger bases such as piperidine or the use of a catalytic amount of a conjugate acid-base pair like piperidinium borate may improve the condensation rate.[1]

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. While not always necessary, particularly in solvent-free or microwave-assisted methods, for conventional heating in solution, the use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.

  • Suboptimal Reaction Temperature:

    • The reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to the formation of side products. A systematic temperature screen (e.g., 50 °C, 70 °C, 90 °C) is recommended to find the optimal balance between reaction rate and selectivity.

  • Poor Sulfur Solubility and Reactivity:

    • Elemental sulfur needs to dissolve to react. Polar aprotic solvents like dimethylformamide (DMF) or the use of a solvent mixture such as ethanol/water can enhance sulfur's solubility and reactivity.[1]

  • Side Reactions:

    • Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the yield of the target aminothiophene. This is more prevalent with certain substrates and can sometimes be mitigated by adjusting the reaction temperature or the rate of reagent addition.

Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be?

The formation of impurities is a common challenge in the Gewald reaction. The identity of the impurity will depend on the specific reaction conditions.

Possible Impurities and Identification:

  • Unreacted Starting Materials: Propiophenone, ethyl cyanoacetate, and elemental sulfur may be present if the reaction has not gone to completion. These can be identified by comparing the crude product to the starting materials using Thin Layer Chromatography (TLC).

  • Knoevenagel Condensation Product: The intermediate α,β-unsaturated nitrile (ethyl 2-cyano-3-phenyl-2-pentenoate) may accumulate if the subsequent sulfur addition and cyclization are slow. This intermediate can often be isolated and characterized.

  • Dimerized Byproducts: The α,β-unsaturated nitrile intermediate can undergo dimerization, leading to more complex, higher molecular weight impurities.

  • Thiourea Derivatives: In the presence of certain amine catalysts, side reactions leading to the formation of thiourea derivatives can occur.

Mitigation Strategies:

  • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring via TLC.

  • Stoichiometry: Precise measurement of starting materials is crucial. An excess of one reagent can lead to the formation of specific byproducts.

  • Purification: Most impurities can be removed through careful purification.

Q3: How can I effectively purify the final product?

Purification of this compound can be challenging due to the potential for multiple byproducts.

Recommended Purification Methods:

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[2]

    • Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for this class of compounds include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[2] A screening of different solvents is recommended to find the optimal one for your specific product.

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable alternative.

    • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism of the Gewald synthesis?

The Gewald reaction proceeds through a sequence of three main steps:

  • Knoevenagel Condensation: A base-catalyzed condensation between the ketone (propiophenone) and the active methylene compound (ethyl cyanoacetate) forms an α,β-unsaturated nitrile intermediate.[3]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated nitrile. The mechanism of this step is complex and is believed to be promoted by the base.[3]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring system.[3]

Q5: Can microwave irradiation improve the reaction?

Yes, microwave-assisted synthesis has been shown to be highly effective for the Gewald reaction, often leading to significantly shorter reaction times and improved yields, particularly for less reactive ketones.[3] A microwave-assisted protocol has been successfully used for the synthesis of ethyl 2-amino-4-(phenyl)thiophene-3-carboxylate derivatives.[4]

Q6: Is a solvent-free approach possible for this synthesis?

Yes, solvent-free methods, such as high-speed ball milling, have been successfully applied to the Gewald synthesis of 2-aminothiophenes from aryl ketones.[5] This approach offers advantages in terms of reduced solvent waste and potentially different reaction kinetics.

Q7: How does the choice of base impact the reaction?

The base plays a crucial role in catalyzing the initial Knoevenagel condensation.

  • Amine Bases: Secondary amines like morpholine and piperidine, and tertiary amines like triethylamine are commonly used. Their basicity can influence the rate of the initial condensation.

  • Inorganic Bases: In some variations of the Gewald reaction, inorganic bases have been used.

  • Catalytic Amounts: Recent studies have shown that the reaction can be effectively catalyzed by truly catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, which can lead to high yields in shorter reaction times.[1]

Data Presentation

The following table summarizes the effect of different catalysts and conditions on the yield of Gewald synthesis with ketones. While not all entries are for the specific target molecule, they provide valuable insights into optimizing the reaction.

Carbonyl CompoundActive Methylene CompoundBase/Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
AcetophenoneEthyl CyanoacetateMorpholine (100)None (Ball Mill)1300.5 h53[5]
Substituted AcetophenonesEthyl CyanoacetateMorpholine (100)TolueneMicrowavefew min-[4]
CyclohexanoneMalononitrilePiperidinium Borate (20)Ethanol/Water (9:1)10020 min96[1]
Acetyl acetoneEthyl CyanoacetateDiethylamineEthanolReflux3 h52[6]
AcetoneEthyl CyanoacetateDiethylamineEthanol503 h85[7]

Experimental Protocols

Protocol 1: Conventional Heating in Solution (Adapted from general procedures)

This protocol provides a general guideline for the synthesis of this compound and may require optimization.

Materials:

  • Propiophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propiophenone (10 mmol, 1.34 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (12 mmol, 0.38 g).

  • Add ethanol (20-30 mL) to the flask.

  • Slowly add morpholine (10 mmol, 0.87 g) to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux (around 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis (Adapted from a similar synthesis[4])

Materials:

  • Propiophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Toluene

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, stir a mixture of powdered sulfur (5 mmol) and toluene (5 mmol) until the sulfur dissolves.

  • Add propiophenone (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (15 mL) to the reaction mixture.

  • Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C for a few minutes (the exact time will need to be optimized, typically in the range of 5-30 minutes).

  • Monitor the reaction completion by TLC.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol and water or by column chromatography.[4]

Mandatory Visualization

Gewald_Troubleshooting start Start Synthesis low_yield Low or No Product Yield? start->low_yield check_condensation Check Knoevenagel Condensation low_yield->check_condensation Yes purification_issue Purification Issues? low_yield->purification_issue No optimize_temp Optimize Temperature check_condensation->optimize_temp base_selection Optimize Base (e.g., Piperidine, Cat. Acid-Base Pair) check_condensation->base_selection water_removal Consider Water Removal (e.g., Dean-Stark) check_condensation->water_removal check_sulfur Check Sulfur Solubility/Reactivity optimize_temp->check_sulfur temp_screen Screen Temperatures (e.g., 50-90 °C) optimize_temp->temp_screen consider_side_reactions Consider Side Reactions check_sulfur->consider_side_reactions solvent_selection Optimize Solvent (e.g., DMF, EtOH/H2O) check_sulfur->solvent_selection consider_side_reactions->purification_issue dimerization Minimize Dimerization (Adjust temp., addition rate) consider_side_reactions->dimerization recrystallization Recrystallization purification_issue->recrystallization Yes column_chromatography Column Chromatography purification_issue->column_chromatography Yes product_ok Pure Product Obtained purification_issue->product_ok No recrystallization->product_ok solvent_screening_purification Screen Solvents (e.g., EtOH, EtOAc/Hexanes) recrystallization->solvent_screening_purification column_chromatography->product_ok eluent_optimization Optimize Eluent System (TLC analysis) column_chromatography->eluent_optimization

Caption: Troubleshooting workflow for the Gewald synthesis.

References

Technical Support Center: Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Q1: My reaction is not proceeding, or the yield of this compound is very low. What are the most critical initial steps to check?

    • A1: The initial and most crucial stage of the Gewald synthesis is the Knoevenagel-Cope condensation between the ketone (propiophenone) and the active methylene nitrile (ethyl cyanoacetate).[1] If this condensation fails, the subsequent steps to form the thiophene ring cannot occur.

      • Verify Starting Material Quality: Ensure your propiophenone is free of impurities and that the ethyl cyanoacetate has not degraded.[1]

      • Base Selection: The choice of base is critical. For less reactive ketones, a stronger or different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[2]

      • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[2]

Issue 2: Problems with the Sulfur Addition and Cyclization

  • Q2: I have evidence that the initial condensation has occurred, but I'm still getting a low yield of the final product. What could be the problem?

    • A2: Issues with the sulfur addition and subsequent cyclization are common.

      • Poor Sulfur Solubility or Reactivity:

        • Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[2]

        • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, be cautious as excessive heat can lead to side reactions.[2]

      • Inefficient Cyclization: The cyclization of the sulfur adduct is a key thermodynamic driving force for the reaction.[3] Ensure that the reaction conditions (temperature, base) are suitable for this step.

Issue 3: Product Isolation and Purification Difficulties

  • Q3: I have a crude product, but I'm struggling to isolate pure this compound.

    • A3: Purification can be challenging due to the presence of unreacted starting materials or side products.

      • Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method.[4]

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from impurities. A common eluent system is a mixture of hexane and ethyl acetate.[5]

Issue 4: Formation of Side Products

  • Q4: My analysis shows the presence of significant byproducts. What are the likely side reactions and how can I minimize them?

    • A4: Dimerization or polymerization of starting materials or intermediates can occur.

      • Control Reaction Conditions: Adjusting the concentration of reactants, modifying the rate of reagent addition, or changing the solvent can help minimize these side reactions.[2]

      • Isolate Intermediate: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and the base in a separate step.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of the Gewald synthesis for this compound?

    • A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The mechanism proceeds through three main stages:

      • Knoevenagel-Cope Condensation: A base-catalyzed condensation between propiophenone and ethyl cyanoacetate forms an α,β-unsaturated nitrile intermediate.[2][3]

      • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[2][3]

      • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2] The cyclization with subsequent aromatization is the primary thermodynamic driving force for the reaction.[3]

  • Q2: What are the typical starting materials for this synthesis?

    • A2: The synthesis of this compound via the Gewald reaction typically uses:

      • Carbonyl Compound: Propiophenone.

      • Active Methylene Compound: Ethyl cyanoacetate.[4]

      • Sulfur Source: Elemental sulfur.[4]

      • Base Catalyst: A secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine.[2][4]

  • Q3: What is the role of the base in the Gewald synthesis?

    • A3: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation. The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[2]

  • Q4: Are there alternative, more efficient methods for this synthesis?

    • A4: Yes, several modifications to the Gewald reaction have been developed to improve yields and reaction times. These include:

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[2]

      • Mechanochemistry: Using high-speed ball milling can lead to a solvent-free synthesis that is catalytic in base and can be conducted under aerobic conditions.[6]

Data Presentation

Table 1: Comparison of Different Catalysts/Bases on Yield

Catalyst/BaseMolar Ratio (to ketone)SolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine0.1Methanol45370-85[4]
Diethylamine1.0Ethanol50385[5]
Piperidinium Borate0.2Methanol:Water (9:1)1000.4296[7]

Table 2: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)Reference
Water10024Trace[7]
Methanol100192[7]
Ethanol1001.590[7]
Methanol:Water (9:1)1000.4296[7]
DMSO1000.3375[7]
DMF1000.3372[7]

Experimental Protocols

Protocol 1: Conventional Gewald Synthesis [4]

  • To a mixture of propiophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.

  • Stir the reaction mixture at 45 °C for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the precipitate and wash it with ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Diethylamine Catalyzed Synthesis [5]

  • Prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • Prepare a mixture of propiophenone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the ketone-ester mixture to the sulfur-amine solution and stir constantly for 3 hours at 50°C.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Quench the reaction mixture with ice-cold water and extract with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mixture as the eluent.

Mandatory Visualizations

Gewald_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification Propiophenone Propiophenone Knoevenagel Knoevenagel-Cope Condensation Propiophenone->Knoevenagel EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Knoevenagel Sulfur Elemental Sulfur SulfurAddition Sulfur Addition Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->SulfurAddition Cyclization Intramolecular Cyclization SulfurAddition->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate Purification->Product

Caption: Workflow for the Gewald synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Yield of Product InefficientCondensation Inefficient Knoevenagel-Cope Condensation LowYield->InefficientCondensation PoorSulfurReactivity Poor Sulfur Solubility/Reactivity LowYield->PoorSulfurReactivity SideReactions Side Reactions (Dimerization/Polymerization) LowYield->SideReactions PurificationLoss Loss during Purification LowYield->PurificationLoss CheckReagents Verify Starting Material Quality InefficientCondensation->CheckReagents OptimizeBase Optimize Base Selection InefficientCondensation->OptimizeBase RemoveWater Remove Water (Dean-Stark) InefficientCondensation->RemoveWater ChangeSolvent Change Solvent (e.g., DMF, Ethanol) PoorSulfurReactivity->ChangeSolvent AdjustTemp Adjust Temperature (40-60°C) PoorSulfurReactivity->AdjustTemp ControlConditions Adjust Concentrations/ Addition Rate SideReactions->ControlConditions OptimizePurification Optimize Recrystallization/ Chromatography PurificationLoss->OptimizePurification

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Purification of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently cited and effective method for purifying the title compound is recrystallization, typically from ethanol or a mixture of ethyl acetate and hexanes.[1][2][3] For higher purity, column chromatography is also employed.[4]

Q2: What are the typical impurities encountered after the synthesis of this compound via the Gewald reaction?

A2: Common impurities include unreacted starting materials (the ketone/aldehyde and the active methylene nitrile), the intermediate from the initial Knoevenagel-Cope condensation, and byproducts from dimerization or polymerization of intermediates.[1] Residual elemental sulfur can also be an impurity if not properly removed.

Q3: My crude product is a dark oil or tar-like substance instead of a solid. What could be the reason?

A3: The formation of an oil or tar often indicates the presence of significant impurities or the occurrence of side reactions, such as polymerization.[1] This can be caused by suboptimal reaction temperatures, an incorrect choice of base, or impure starting materials.[5]

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a crystalline solid, which can range in color from white to yellow or brown.[2][3] The reported melting points for similar 2-aminothiophene derivatives vary, but for analogous compounds, they are often in the range of 70-170 °C, depending on the specific substituents.[2][3]

Troubleshooting Guides

Low Yield After Synthesis and Purification

Problem: The yield of the purified product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Knoevenagel-Cope Condensation The initial condensation is a critical step.[5][6] Ensure the purity of your ketone and ethyl cyanoacetate. Consider screening different bases (e.g., morpholine, piperidine, triethylamine) as the choice of base is crucial.[1] For less reactive ketones, a stronger base might be necessary.[1]
Suboptimal Reaction Temperature The reaction temperature affects the rates of sulfur addition and cyclization. A temperature that is too low can lead to a slow reaction, while a temperature that is too high can promote side product formation.[5] It is advisable to screen a range of temperatures (e.g., room temperature, 45 °C, 70 °C).[5]
Poor Sulfur Solubility or Reactivity Use a polar solvent like ethanol, methanol, or DMF to enhance the solubility and reactivity of elemental sulfur.[1] Gently heating the reaction mixture (typically to 40-60 °C) can also improve sulfur's reactivity.[1]
Side Reactions (e.g., Dimerization) Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[5] To minimize this, try adjusting the temperature or the rate of addition of the reagents.[5]
Product Loss During Work-up or Purification If the product is partially soluble in the wash solutions, minimize the volume of solvent used. During recrystallization, ensure the solution is fully saturated before cooling to maximize crystal formation. For column chromatography, select an appropriate solvent system to ensure good separation and recovery.
Product Purity Issues

Problem: The purified product shows significant impurities by TLC, NMR, or other analytical techniques.

Troubleshooting Strategies:

Purification Method Issue Solution
Recrystallization Oiling out instead of crystallization.This happens when the product is not sufficiently soluble in the hot solvent or comes out of solution too quickly upon cooling. Try using a different solvent system or a solvent pair (e.g., ethyl acetate/hexanes).[1] Ensure the solution is heated to a complete dissolution before cooling slowly.
Colored impurities remain in the crystals.Consider adding activated charcoal to the hot solution before filtering to remove colored impurities. Be aware that this may also adsorb some of your product.
Column Chromatography Poor separation of the product from impurities.Optimize the mobile phase. A common eluent for this class of compounds is a mixture of hexane and ethyl acetate.[4] You can adjust the polarity by varying the ratio of these solvents. A typical starting point is a 7:3 mixture of hexane to ethyl acetate.[4] Use a silica gel with an appropriate mesh size (e.g., 100-200 mesh).[4]
Product is difficult to elute from the column.If the product is too polar and sticks to the silica gel, you can increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by adding a small amount of a more polar solvent like methanol.

Experimental Protocols

Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, less polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. Start with a less polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow crude_product Crude Product (from Gewald Reaction) recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->column_chromatography analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 95%

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_starting_materials Check Purity of Starting Materials start->check_starting_materials optimize_base Optimize Base (e.g., screen different amines) start->optimize_base optimize_temp Optimize Reaction Temperature start->optimize_temp two_step_procedure Consider Two-Step Procedure for Hindered Ketones optimize_base->two_step_procedure

References

Technical Support Center: Gewald Reaction for Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Gewald synthesis of this compound?

The primary byproducts encountered during the synthesis of this compound are typically:

  • Unreacted Starting Materials: Residual 1-phenylpropan-2-one and ethyl cyanoacetate may remain if the reaction does not go to completion.

  • Knoevenagel-Cope Condensation Intermediate: The initial product of the reaction between 1-phenylpropan-2-one and ethyl cyanoacetate, an α,β-unsaturated nitrile, can be a significant byproduct if the subsequent cyclization with sulfur is slow or incomplete.

  • Dimerization/Polymerization Products: The Knoevenagel-Cope intermediate can undergo self-condensation or polymerization, especially under prolonged reaction times or elevated temperatures, leading to higher molecular weight impurities.[1]

Q2: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield of the desired product. Key strategies include:

  • Temperature Control: Maintaining the reaction temperature within the optimal range (typically 40-60 °C) is critical.[1] Excessive heat can promote the formation of dimerization and polymerization products.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize product formation while minimizing byproduct accumulation.

  • Stoichiometry: Precise measurement and control of the reactant stoichiometry are essential. An excess of the carbonyl compound or the active methylene nitrile can lead to the presence of unreacted starting materials in the final product mixture.

  • Base Selection: The choice of base catalyst (e.g., morpholine, piperidine, triethylamine) can influence the rate of the initial condensation and the subsequent cyclization, thereby affecting the byproduct profile.[1]

Q3: What are the recommended methods for purifying the final product?

Purification of this compound from the reaction mixture typically involves one or a combination of the following techniques:

  • Recrystallization: This is often the most effective method for purifying the solid product.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

  • Column Chromatography: For reaction mixtures that are difficult to purify by recrystallization, silica gel column chromatography is a valuable tool.[1] A common eluent system is a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete Knoevenagel-Cope condensation.- Ensure the purity of reactants and the appropriate choice and amount of base. - Consider a step-wise approach where the Knoevenagel-Cope intermediate is isolated first.
Poor reactivity of sulfur.- Use finely powdered sulfur to increase surface area. - Ensure adequate stirring to keep the sulfur suspended.
Suboptimal reaction temperature.- Optimize the reaction temperature; too low may be too slow, too high can lead to side reactions.
Product is an Oil or Difficult to Crystallize Presence of significant amounts of byproducts.- Attempt purification by column chromatography before recrystallization. - Try different solvent systems for recrystallization.
Multiple Spots on TLC after Reaction Incomplete reaction or formation of multiple byproducts.- Refer to the byproduct information in the FAQs. - Optimize reaction conditions (temperature, time, stoichiometry) to favor the formation of the desired product. - Employ appropriate purification techniques (recrystallization, column chromatography).

Byproduct Formation and Mitigation Workflow

Gewald_Byproducts Potential Byproduct Pathways in the Gewald Reaction cluster_reactants Reactants cluster_main_pathway Desired Reaction Pathway cluster_byproducts Byproduct Formation 1-phenylpropan-2-one 1-phenylpropan-2-one Knoevenagel_Intermediate Knoevenagel-Cope Intermediate 1-phenylpropan-2-one->Knoevenagel_Intermediate + Ethyl cyanoacetate (Base) Unreacted_Reactants Unreacted Starting Materials 1-phenylpropan-2-one->Unreacted_Reactants Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Knoevenagel_Intermediate Ethyl_cyanoacetate->Unreacted_Reactants Sulfur Sulfur Product Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate Sulfur->Product Knoevenagel_Intermediate->Product + Sulfur (Cyclization) Dimer_Polymer Dimerization/ Polymerization Knoevenagel_Intermediate->Dimer_Polymer Side Reaction

Caption: Byproduct formation pathways in the Gewald reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 1-phenylpropan-2-one

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Base (e.g., morpholine or piperidine)

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1-phenylpropan-2-one (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol.

  • Addition of Sulfur and Base: To the stirred solution, add elemental sulfur (1 equivalent). Slowly add the base (1.5-2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 45-50°C with continuous stirring. Monitor the progress of the reaction using TLC (e.g., with a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol to remove soluble impurities.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to obtain the pure this compound.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, perform silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Elemental sulfur is flammable; avoid open flames.

  • The organic bases used are corrosive and should be handled with caution.

References

Optimizing reaction conditions for "Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which is typically achieved through the Gewald reaction.[1][2][3]

Q1: Why is my reaction yield of this compound consistently low?

Low yields in the Gewald synthesis can stem from several factors. A primary reason can be an incomplete initial Knoevenagel condensation between the ketone (acetophenone) and the active methylene nitrile (ethyl cyanoacetate).[2][4] It is crucial to ensure this step proceeds efficiently before the addition of sulfur. Other factors include suboptimal reaction temperature, incorrect solvent choice, or competing side reactions.[4]

To troubleshoot, consider the following:

  • Verify Condensation: Run a small-scale reaction of just acetophenone and ethyl cyanoacetate with the base catalyst and monitor the formation of the condensed product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Optimize Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. A systematic screening of temperatures (e.g., room temperature, 45°C, 50°C, and 70°C) is recommended to find the optimal condition for your specific setup.[4][5]

  • Solvent Selection: The polarity of the solvent is critical. Polar solvents like ethanol and methanol are commonly used as they facilitate the condensation and dissolve elemental sulfur to some extent.[4][6]

  • Minimize Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. Adjusting the temperature or the rate of reagent addition may help minimize the formation of this dimer.[4]

Q2: I am observing the formation of an unexpected byproduct. What could it be and how can I avoid it?

A common byproduct is the dimer of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation.[4] Its formation is influenced by reaction conditions. To minimize this, you can try altering the reaction temperature or the sequence of reagent addition. For instance, adding the sulfur portion-wise has been reported to improve yields in some cases.

Another possibility is the formation of other heterocyclic systems if the reaction conditions are not well-controlled. Careful monitoring of the reaction progress by TLC and purification of the crude product by column chromatography or recrystallization is essential to isolate the desired product.[5][7]

Q3: The purification of the final product is proving difficult. What are the recommended purification methods?

Purification of this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallization, often yielding pure crystals upon cooling.[8][9]

  • Column Chromatography: Silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., a 7:3 ratio) has been shown to be effective in purifying the crude product.[5][7] The progress of the separation can be monitored by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis is primarily accomplished through the Gewald reaction.[1][2][3] The mechanism involves three key steps:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone (acetophenone) and an α-cyanoester (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[2]

  • Sulfur Addition: The elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is a critical part of the thiophene ring formation.[2]

  • Cyclization and Tautomerization: The intermediate then undergoes cyclization and subsequent tautomerization to yield the final polysubstituted 2-aminothiophene product.[2]

Q2: What are the typical starting materials and reagents for this synthesis?

The core components for the Gewald synthesis of this compound are:

  • Ketone: Acetophenone (or other α-methylene ketones).

  • Active Methylene Nitrile: Ethyl cyanoacetate.

  • Sulfur Source: Elemental sulfur.[1]

  • Base Catalyst: An amine base such as diethylamine, morpholine, or n-butylamine is commonly used.[1][8][10]

  • Solvent: A polar solvent like ethanol or methanol is typically employed.[6][8]

Q3: Are there any alternative, "greener" synthesis methods available?

Yes, research has explored more environmentally friendly approaches to the Gewald reaction. These include:

  • Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[2]

  • Ultrasound-promoted synthesis: Sonication has been used to accelerate the reaction, sometimes in greener solvents like PEG-200 or even water.[11][12]

  • Solvent-free reactions: Mechanochemistry, using techniques like ball-milling, has been employed for a solvent-free Gewald reaction.[13][14]

  • Use of heterogeneous catalysts: Solid-supported catalysts can simplify the work-up and allow for catalyst recycling.[15]

Data Presentation

Table 1: Comparison of Reaction Conditions for Gewald Synthesis

ParameterCondition 1Condition 2Condition 3
Ketone Acetone (0.5 mmol)1-(4-nitrophenyl)propan-2-one (1 kg)Appropriate ketone (0.05 mol)
Active Methylene Nitrile Ethyl cyanoacetate (0.5 mmol)Ethyl cyanoacetate (685 g)Ethyl cyanoacetate (0.05 mol)
Sulfur Elemental Sulfur (0.5 mmol)Sulfur (195 g)Elemental sulfur (0.05 mol)
Base Catalyst Diethylamine (0.5 mmol)n-Butylamine (200 g)Morpholine (5 mL)
Solvent Absolute Ethanol (4 mL)Ethanol (4 L)Methanol (30 mL)
Temperature 50°C50°C45°C
Reaction Time 3 hours2 hours3 hours
Yield 85%85%70-85%
Reference [5][7][10][8]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.[5][7][8] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Diethylamine (or other suitable amine base)

  • Absolute Ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate container, prepare a mixture of acetophenone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the mixture from step 2 to the solution from step 1 with constant stirring.

  • Heat the reaction mixture to 50°C and maintain this temperature for 3 hours, continuing to stir.

  • Monitor the completion of the reaction using pre-coated silica gel TLC plates.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using silica gel column chromatography with a hexane/ethyl acetate (7:3) mixture as the eluent.

  • Alternatively, the crude product can be recrystallized from ethanol.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_sulfur Prepare solution of Sulfur and Diethylamine in Ethanol mix Combine Reagent Mixtures prep_sulfur->mix prep_ketone Prepare mixture of Acetophenone and Ethyl Cyanoacetate in Ethanol prep_ketone->mix heat Heat at 50°C for 3 hours mix->heat monitor Monitor Reaction by TLC heat->monitor quench Quench with Ice-cold Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography (Hexane/Ethyl Acetate) or Recrystallization (Ethanol) concentrate->purify product Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Navigating the Critical Role of Base Selection in the Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a key intermediate in medicinal chemistry. The selection of an appropriate base is a critical parameter in the Gewald reaction, significantly influencing reaction yield, purity, and the formation of byproducts. This guide offers detailed insights into making an informed choice of base for successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Gewald synthesis of this compound?

A1: The base in the Gewald reaction plays a multifaceted role. Its primary function is to catalyze the initial Knoevenagel condensation between the active methylene compound (ethyl cyanoacetate) and the ketone (1-phenylpropan-2-one).[1][2] This involves the deprotonation of the α-carbon of the ethyl cyanoacetate, creating a nucleophile that attacks the carbonyl carbon of the ketone. Additionally, the base can assist in the subsequent steps, including the addition of elemental sulfur and the final cyclization to form the thiophene ring.[3] Some amine bases, like morpholine, can also help to dissolve elemental sulfur by forming polysulfides.

Q2: Which bases are commonly used for this synthesis, and how do I choose the most suitable one?

A2: Commonly employed bases include secondary amines such as morpholine and piperidine, and tertiary amines like triethylamine and diethylamine.[1] The choice of base is critical and can significantly impact the reaction rate and yield.[1]

  • Morpholine: Often considered highly effective due to its ability to readily dissolve elemental sulfur, forming reactive polysulfide species that can enhance the reaction rate.

  • Piperidine: A strong base that can effectively catalyze the Knoevenagel condensation.

  • Triethylamine: A non-nucleophilic base that is also a common choice for promoting the initial condensation.

  • Diethylamine: Another effective secondary amine catalyst for this reaction.[4][5]

The optimal base is often substrate-dependent. For less reactive ketones, a stronger base might be necessary to achieve a good yield.[1] Screening different bases is recommended to determine the best option for your specific reaction conditions.

Q3: Can the choice of base influence the formation of byproducts?

A3: Yes, the selection of the base can directly impact the side-product profile. The primary side reactions in the Gewald synthesis include the dimerization or polymerization of the starting materials or intermediates.[1] A base that efficiently promotes the desired sequential reaction pathway can minimize the formation of these unwanted byproducts. The rate of addition of the base and the overall reaction temperature are also crucial parameters to control to suppress side reactions.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient Knoevenagel Condensation: The initial condensation step is slow or not proceeding.* Base Selection: The chosen base may not be strong enough. Consider screening stronger bases like piperidine or morpholine.[1] * Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1]
Poor Sulfur Reactivity: Elemental sulfur is not effectively participating in the reaction.* Base Choice: Morpholine is known to improve the solubility and reactivity of sulfur. * Solvent: Use a polar solvent like ethanol, methanol, or DMF to enhance sulfur solubility.[1] * Temperature: Gentle heating (40-60 °C) can improve sulfur's reactivity, but excessive heat can lead to side reactions.[1]
Presence of Significant Byproducts Dimerization of Intermediates: The α,β-unsaturated nitrile intermediate can dimerize.* Adjust Reaction Conditions: Modify the rate of reagent addition and control the reaction temperature to favor the intramolecular cyclization over intermolecular dimerization.[1]
Unreacted Starting Materials * Optimize Reaction Time and Temperature: Increase the reaction time or slightly elevate the temperature to drive the reaction to completion. Monitor progress by TLC.[1]
Difficulty in Product Purification Complex Reaction Mixture: Presence of multiple byproducts and unreacted starting materials.* Recrystallization: This is often the most effective method for purifying the solid product. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]

Quantitative Data Summary

Base pKa of Conjugate Acid Steric Hindrance Reported Yield (%) Remarks
Diethylamine11.0Low85% (for Ethyl 2-amino-4-methylthiophene-3-carboxylate)[5]A commonly used and effective secondary amine.
Piperidine11.1LowGenerally highA strong base, very effective for the Knoevenagel condensation.
Morpholine8.4LowGenerally highExcellent at dissolving sulfur, often leading to cleaner reactions.
Triethylamine10.8HighVariableA non-nucleophilic base, its steric bulk can sometimes be advantageous in preventing side reactions.

Experimental Protocols

General One-Pot Synthesis of this compound

Materials:

  • 1-phenylpropan-2-one

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Selected base (Diethylamine, Piperidine, Morpholine, or Triethylamine)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpropan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol).

  • Add absolute ethanol (20-30 mL) as the solvent.

  • Base Addition (Select one):

    • Option A (Diethylamine): Slowly add diethylamine (10-20 mol%) to the reaction mixture.

    • Option B (Piperidine): Slowly add piperidine (10-20 mol%) to the reaction mixture.

    • Option C (Morpholine): Slowly add morpholine (10-20 mol%) to the reaction mixture.

    • Option D (Triethylamine): Slowly add triethylamine (10-20 mol%) to the reaction mixture.

  • Stir the reaction mixture at 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.

Visualizing the Role of the Base

The following diagram illustrates the logical workflow of the Gewald reaction and highlights the critical intervention points of the selected base.

Gewald_Reaction_Base_Selection Reactants 1-phenylpropan-2-one + Ethyl Cyanoacetate + Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine, Piperidine, Triethylamine, Diethylamine) Base->Knoevenagel Catalyzes Sulfur_Addition Sulfur Addition & Cyclization Base->Sulfur_Addition Promotes Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->Sulfur_Addition Side_Reactions Side Reactions (Dimerization, Polymerization) Intermediate->Side_Reactions Product Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate Sulfur_Addition->Product

Caption: Logical workflow of the Gewald synthesis highlighting the catalytic role of the base.

References

Technical Support Center: Gewald Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Gewald synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: I am observing a very low or no yield of my desired product. What are the primary factors to investigate?

A1: Low or no product yield in the Gewald reaction can stem from several critical factors:

  • Inefficient Knoevenagel Condensation: The initial condensation between acetophenone and ethyl cyanoacetate is crucial.[1][2] Ensure your starting materials are pure and the base used is effective.

  • Poor Sulfur Solubility and Reactivity: Elemental sulfur needs to dissolve and react with the intermediate. The choice of solvent and reaction temperature are key to facilitating this step.[1]

  • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate. While some variations proceed at room temperature, others may require heating. Temperatures that are too high can lead to side reactions, while temperatures that are too low may result in a slow or incomplete reaction.[1]

  • Incorrect Stoichiometry: Precise measurement of all reactants is essential for optimal results.

Q2: My reaction has stalled, or the TLC analysis shows multiple spots, including unreacted starting materials. What can I do?

A2: A stalled reaction or complex product mixture often points to issues with the reaction conditions or reagent stability.

  • Verify Starting Material Quality: Ensure that acetophenone is free from impurities and that ethyl cyanoacetate has not hydrolyzed.

  • Choice of Base: The base catalyzes the initial condensation. Morpholine and piperidine are commonly used and have been shown to be effective.[3][4] Triethylamine is another potential option.[5] In some cases, a catalytic amount of a conjugate acid-base pair, like piperidinium borate, can improve yields and reaction times.[6]

  • Solvent Selection: The polarity of the solvent plays a significant role. Polar solvents like ethanol, methanol, or DMF generally improve the solubility of sulfur and intermediates.[5][7] Solvent-free conditions, often utilizing ball milling, have also been successfully employed and can lead to higher yields and shorter reaction times.[3][8]

Q3: I'm having difficulty purifying the final product. What are the common impurities and how can I remove them?

A3: Purification challenges often arise from side products or unreacted starting materials.

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual acetophenone, ethyl cyanoacetate, or sulfur.

  • Side Products: Dimerization or polymerization of intermediates can occur.[1]

  • Purification Techniques: Column chromatography using a silica gel stationary phase with an eluent system such as a mixture of petroleum ether and ethyl acetate or dichloromethane and cyclohexane is a common and effective purification method.[3][9] Recrystallization from a suitable solvent, like ethanol, can also yield pure product.[4][9][10]

Q4: Can this reaction be performed under "green" or more environmentally friendly conditions?

A4: Yes, several modifications to the Gewald synthesis align with the principles of green chemistry.

  • Solvent-Free Synthesis: Utilizing high-speed ball milling (mechanochemistry) eliminates the need for a solvent, reducing waste.[3][8]

  • Water as a Solvent: Some Gewald reactions have been successfully carried out in water, which is a green and readily available solvent.[5]

  • Catalytic Base: Using a catalytic amount of base instead of a stoichiometric amount minimizes waste.[6]

Data Presentation: Solvent Effects on Gewald Synthesis

The following table summarizes the impact of different solvents on the yield and reaction time of Gewald syntheses for similar 2-aminothiophene products. This data can be used as a guideline for optimizing the synthesis of this compound.

SolventProductYield (%)Reaction TimeTemperature (°C)BaseReference
Ethanol Ethyl 2-amino-4-methylthiophene-3-carboxylate853 h50Diethylamine[9]
Methanol Methyl/Ethyl 2-aminothiophene-3-carboxylates70-853 h45Morpholine[4]
DMF 2-aminothiophene intermediates---Morpholine[5]
Ethanol/Water (9:1) Various 2-aminothiophenesGood to Excellent25 min - 3 h100Piperidinium borate (catalytic)[6]
Solvent-Free (Ball Milling) 4-phenyl-2-aminothiophene-3-carboxylic acid ethyl ester530.5 h130Morpholine[3]
Solvent-Free (Oven) 4-phenyl-2-aminothiophene-3-carboxylic acid ethyl ester431 h120Morpholine[3]

Experimental Protocols

A detailed experimental protocol for a similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate, is provided below. This can be adapted for the synthesis of the target molecule by substituting acetone with acetophenone.

Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate [9]

Materials:

  • Acetone (or Acetophenone for the target molecule)

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Diethylamine

  • Absolute Ethanol

  • Ice-cold water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, prepare a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • In a separate flask, mix acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml).

  • Add the acetone and ethyl cyanoacetate mixture to the sulfur and diethylamine solution.

  • Stir the reaction mixture constantly at 50°C for 3 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (7:3) mobile phase.

  • Once the reaction is complete, quench the mixture with ice-cold water.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product using silica gel column chromatography (100–200 mesh) with a hexane/ethyl acetate (7:3) eluent.

  • Yellow crystals of the final product will be obtained after purification.

Visualizations

Experimental Workflow

Gewald_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification R1 Acetophenone Mix Mixing of Reactants R1->Mix R2 Ethyl Cyanoacetate R2->Mix R3 Elemental Sulfur R3->Mix R4 Base (e.g., Morpholine) R4->Mix R5 Solvent (e.g., Ethanol) R5->Mix Heat Heating & Stirring Mix->Heat Initiate Reaction Monitor TLC Monitoring Heat->Monitor Check Progress Monitor->Heat Incomplete Quench Quenching with Water Monitor->Quench Complete Extract Extraction with Organic Solvent Quench->Extract Dry Drying of Organic Layer Extract->Dry Concentrate Solvent Evaporation Dry->Concentrate Purify Column Chromatography / Recrystallization Concentrate->Purify Product Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate Purify->Product

Caption: Experimental workflow for the Gewald synthesis.

Logical Relationship of Solvent Effects

Solvent_Effects cluster_solvent Solvent Properties cluster_effects Impact on Reaction Polarity Polarity (e.g., Ethanol, DMF) Solubility Increased Reactant/Intermediate Solubility Polarity->Solubility Favors Sulfur Enhanced Sulfur Reactivity Polarity->Sulfur Enhances Aprotic Aprotic (e.g., DMF) Protic Protic (e.g., Ethanol, Methanol) Knoevenagel Stabilization of Knoevenagel Intermediate Protic->Knoevenagel Can Stabilize NoSolvent Solvent-Free (Ball Milling) Rate Increased Reaction Rate NoSolvent->Rate Often Increases Green Reduced Environmental Impact NoSolvent->Green Promotes Solubility->Rate Leads to Sulfur->Rate Yield Improved Product Yield Rate->Yield

References

Technical Support Center: L-proline Catalyzed Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the L-proline catalyzed synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. This one-pot, three-component reaction, a variation of the Gewald reaction, offers an efficient and environmentally friendly route to this valuable thiophene derivative.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Issue Question Possible Causes & Solutions
Low or No Product Yield Q1: My reaction has resulted in a very low yield or no desired product. What are the primary areas to investigate? A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:1. Inefficient Initial Condensation: The reaction begins with a Knoevenagel condensation between phenylacetone and ethyl cyanoacetate.[1] * Catalyst Activity: Ensure the L-proline is of good quality and dry. Consider increasing the catalyst loading from 10 mol% up to 20 mol%.[2] * Reaction Temperature: While the optimal temperature for similar reactions is reported to be 60°C in DMF, your specific substrates might require optimization.[2] Try running the reaction at a slightly lower (e.g., 50°C) or higher (e.g., 70°C) temperature. 2. Poor Sulfur Reactivity/Solubility: Elemental sulfur needs to react with the Knoevenagel intermediate. * Solvent Choice: Polar aprotic solvents like DMF are generally effective as they can enhance the solubility and reactivity of sulfur.[2] Ethanol can also be used, but may require different heating conditions.[3][4] * Sulfur Quality: Use finely powdered sulfur for better dispersion and reactivity.3. Incomplete Cyclization: The final step is the cyclization to form the thiophene ring. * Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). * Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. Adjusting the temperature or the rate of addition of reagents may help minimize this.[5]
Product Impurity Q2: My final product is impure, even after workup. What are the likely impurities and how can I improve purification? A2: Common impurities in the Gewald synthesis include unreacted starting materials, the intermediate from the Knoevenagel condensation, and residual sulfur.[5] Purification Strategies: * Recrystallization: This is often the most effective method for purifying the solid product.[1][3] Good solvent systems for recrystallization include ethanol, or mixtures of ethyl acetate and hexanes. * Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.[4] A common eluent system is a mixture of hexane and ethyl acetate. * Washing: To remove residual elemental sulfur, you can wash the crude product with a solvent in which sulfur is soluble but your product is not.
Reaction Stalls Q3: The reaction starts but does not go to completion, with starting materials remaining. What should I do? A3: An incomplete reaction suggests that the conditions are not optimal for your specific substrates or that an equilibrium has been reached.* Increase Temperature: Gently increasing the reaction temperature can help drive the reaction to completion.[6] * Check Stoichiometry: Ensure that the molar ratios of your reactants are correct. An excess of one reactant may not always be beneficial and can sometimes lead to side product formation.* Catalyst Deactivation: While L-proline is generally robust, ensure that no contaminants in your starting materials could be deactivating it.

Frequently Asked Questions (FAQs)

Q1: What is the role of L-proline in this synthesis?

A1: L-proline acts as a bifunctional organocatalyst. Its secondary amine group can act as a base to facilitate the initial Knoevenagel condensation between phenylacetone and ethyl cyanoacetate, while the carboxylic acid group can act as a Brønsted acid to activate the carbonyl group.[2] This dual functionality allows for an efficient one-pot reaction under mild conditions.

Q2: Can I use a different catalyst for this reaction?

A2: Yes, other bases are commonly used for the Gewald reaction, such as secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[1][3] However, L-proline is considered a "green" and cost-effective catalyst.[2] The choice of catalyst can significantly impact the reaction rate and yield, and may require re-optimization of the reaction conditions.[1]

Q3: Is the reaction sensitive to air or moisture?

A3: While the reaction is generally robust, the initial Knoevenagel condensation produces water, which can potentially inhibit the reaction.[1] Using anhydrous solvents is good practice. While not strictly necessary to run under an inert atmosphere, doing so can prevent potential oxidation of starting materials or intermediates, especially if the reaction is run for an extended period at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials on a silica gel plate and elute with a suitable solvent system (e.g., hexane/ethyl acetate). The disappearance of starting materials and the appearance of a new spot for the product will indicate the progression of the reaction.

Experimental Protocol

This protocol is adapted from the optimized conditions for the L-proline catalyzed Gewald reaction of various ketones and active methylene compounds.[2]

Materials:

  • Phenylacetone

  • Ethyl cyanoacetate

  • Elemental Sulfur (powdered)

  • L-proline

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add phenylacetone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate gradient.

Data Presentation

The following tables summarize data from similar Gewald reactions, illustrating the impact of different catalysts and reaction conditions on product yield. This data can be used as a reference for optimizing the synthesis of the target molecule.

Table 1: Effect of Different Catalysts on the Yield of 2-Aminothiophenes

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
L-proline 10 DMF 60 up to 84 [2]
MorpholineStoichiometricMethanol4570-85[3]
DiethylamineStoichiometricEthanol50~85[4]
Piperidinium Borate20Water100~96This data is for a related reaction.

Note: Yields are for various 2-aminothiophene derivatives and may vary for the target molecule.

Table 2: Optimization of L-proline Catalyst Loading

EntryCatalyst Loading (mol%)Yield (%)
15Lower
210 Optimal
315No significant improvement
420No significant improvement

This table is a generalized representation based on typical optimization of L-proline catalyzed reactions.[2]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants: Phenylacetone, Ethyl Cyanoacetate, Sulfur, L-proline solvent 2. Add Solvent: Anhydrous DMF reactants->solvent heat 3. Heat & Stir: 60°C, 4-6h solvent->heat monitor 4. Monitor: TLC heat->monitor extract 5. Extraction: Water & Ethyl Acetate monitor->extract purify 6. Purification: Recrystallization or Column Chromatography extract->purify product Final Product: Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate purify->product

References

Technical Support Center: Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Dimerization

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the formation of dimeric byproducts during the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key reactants?

A1: The most prevalent and efficient method for synthesizing this compound is the Gewald aminothiophene synthesis.[1][2] This is a one-pot, multi-component reaction that involves the condensation of a ketone (acetophenone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: What is the primary side reaction that complicates the synthesis of the desired product?

A2: The major side reaction of concern is the dimerization of the Knoevenagel-Cope condensation intermediate.[3] This intermediate, an α,β-unsaturated nitrile, can undergo self-condensation, leading to the formation of a dimeric impurity which can reduce the yield and complicate the purification of the target molecule.[3]

Q3: How can I detect the presence of the dimeric byproduct in my reaction mixture?

A3: The presence of the dimer can be monitored using thin-layer chromatography (TLC), where it will typically appear as a separate spot from the desired product. For more detailed analysis and quantification, 1H NMR and 13C NMR spectroscopy are invaluable. The dimer will exhibit a more complex set of signals compared to the relatively simpler spectrum of the monomeric thiophene. Mass spectrometry can also be used to identify the molecular weight of the dimer.

Q4: What are the general strategies to minimize the formation of this dimer?

A4: Minimizing dimerization primarily involves optimizing the reaction conditions to favor the intramolecular cyclization that forms the thiophene ring over the intermolecular dimerization pathway. Key strategies include careful selection of the base catalyst, solvent, reaction temperature, and reactant concentrations.[3]

Q5: How can I purify the final product to remove the dimeric byproduct?

A5: The most common and effective methods for purifying this compound from its dimeric byproduct are recrystallization and column chromatography.[4][5][6] The choice between these two methods will depend on the scale of the reaction and the impurity profile of the crude product.

Troubleshooting Guide

This section provides specific troubleshooting advice for common issues encountered during the synthesis, with a focus on minimizing dimerization.

Issue Potential Cause Troubleshooting Recommendations
Low yield of the desired product and significant amount of a higher molecular weight byproduct (potential dimer) Reaction conditions favor the dimerization of the Knoevenagel-Cope intermediate.1. Adjust Reaction Temperature: Higher temperatures can sometimes promote side reactions. It is advisable to conduct the reaction at a moderate temperature, typically between 40-60°C. Monitor the reaction progress by TLC to find the optimal temperature that favors product formation over dimerization. 2. Optimize Base Selection and Concentration: The choice and amount of base are critical. While a base is necessary to catalyze the initial condensation, an excess or a very strong base can accelerate the dimerization. Morpholine, piperidine, and triethylamine are commonly used bases. It is recommended to use a catalytic amount of the base.[7] 3. Control Reactant Concentration: High concentrations of the reactants, particularly the α,β-unsaturated nitrile intermediate, can increase the likelihood of intermolecular reactions leading to dimerization. Running the reaction at a lower concentration (e.g., 0.1-0.5 M) can favor the desired intramolecular cyclization. 4. Modify the Rate of Reagent Addition: Slow, dropwise addition of the base or one of the reactants can help to maintain a low concentration of the reactive intermediate at any given time, thereby disfavoring dimerization.
Difficulty in separating the product from the dimer Similar polarities of the product and the dimer.1. Optimize Recrystallization Solvent: Experiment with different solvent systems for recrystallization. A single solvent or a binary solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the dimer remains more soluble upon cooling. 2. Refine Column Chromatography Conditions: If recrystallization is ineffective, column chromatography is a more powerful separation technique. Systematically screen for an optimal eluent system using TLC. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, often provides the best separation. The use of a modified stationary phase or a different adsorbent might also be beneficial.
Reaction is sluggish or does not go to completion Inefficient Knoevenagel-Cope condensation or poor sulfur reactivity.1. Base Selection: For less reactive ketones, a stronger base might be necessary to drive the initial condensation. However, be mindful of the increased risk of dimerization. 2. Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield. 3. Enhance Sulfur Solubility and Reactivity: Use of polar solvents like ethanol, methanol, or DMF generally improves the solubility and reactivity of elemental sulfur. Gentle heating can also be beneficial.[8]

Data Presentation

Parameter Recommendation for Minimizing Dimerization Rationale
Temperature Maintain moderate temperature (e.g., 40-60°C)Higher temperatures can accelerate side reactions, including dimerization.
Base Concentration Use catalytic amountsExcess base can promote the deprotonation of the intermediate, leading to increased dimerization.
Reactant Concentration Lower concentration (e.g., 0.1-0.5 M)Reduces the probability of intermolecular reactions that lead to dimer formation.
Solvent Polar aprotic solvents (e.g., Ethanol, DMF)Generally favor the desired reaction pathway and improve sulfur solubility.[8]
Rate of Addition Slow, dropwise addition of the baseMaintains a low concentration of the reactive intermediate, disfavoring dimerization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or DMF.

  • Base Addition: To the stirred mixture, add a catalytic amount of a base (e.g., morpholine, 0.1-0.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50°C) and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Reaction_Pathway Reactants Acetophenone + Ethyl Cyanoacetate + Sulfur + Base Intermediate Knoevenagel-Cope Intermediate (α,β-unsaturated nitrile) Reactants->Intermediate Knoevenagel Condensation Product Ethyl 2-amino-4-methyl- 5-phenylthiophene- 3-carboxylate Intermediate->Product Intramolecular Cyclization Dimer Dimeric Byproduct Intermediate->Dimer Intermolecular Condensation

Caption: Reaction pathway for the Gewald synthesis, illustrating the desired product formation and the competing dimerization side reaction.

Troubleshooting_Workflow Start High Dimer Formation Observed (TLC/NMR) Temp Lower Reaction Temperature (e.g., 40-50°C) Start->Temp Base Reduce Base Concentration (Catalytic Amount) Start->Base Conc Decrease Reactant Concentration Start->Conc Addition Slowly Add Base Start->Addition Check Re-analyze for Dimer Content Temp->Check Base->Check Conc->Check Addition->Check Success Dimer Minimized Check->Success Yes Fail Dimer Still High Check->Fail No Purify Proceed to Purification Success->Purify Reoptimize Further Optimization (Solvent, Base Type) Fail->Reoptimize

References

Technical Support Center: Recrystallization of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is unsuitable, or an insufficient volume of solvent is being used.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Gradually add more hot solvent in small increments until the solid dissolves.

    • If the compound remains insoluble even with a large volume of boiling solvent, a different solvent or a solvent mixture should be selected. Refer to the solvent selection table below.

Problem: No crystals form upon cooling.

  • Possible Causes:

    • The solution is not sufficiently saturated.

    • The solution is supersaturated.

    • The cooling process is too rapid.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[1]

    • Increase Concentration: If the solution is not saturated enough, partially evaporate the solvent by gently heating the solution and then allow it to cool again.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The melting point of the compound is lower than the boiling point of the solvent.

    • The presence of significant impurities can lower the melting point of the mixture.

  • Solutions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature.

    • Consider using a solvent with a lower boiling point.

Problem: The yield of recovered crystals is low.

  • Possible Causes:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[1][2][3]

    • Premature crystallization occurred during a hot filtration step.

    • The crystals were washed with a solvent that was not ice-cold.[1]

  • Solutions:

    • Use the minimum amount of hot solvent necessary to dissolve the compound.[1]

    • To check for product in the mother liquor, a small sample can be evaporated to see if a significant residue remains.[3] If so, the mother liquor can be concentrated and cooled to recover more crystals.

    • When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

    • Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1]

Problem: The resulting crystals are colored, indicating impurities.

  • Possible Cause: Colored impurities are present in the crude product.

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Based on procedures for analogous thiophene derivatives, ethanol and ethyl acetate are excellent starting points for solvent selection.[4][5][6] A solvent screening should be performed to determine the optimal solvent or solvent mixture for your specific sample.

Q2: How do I perform a solvent screening?

Place a small amount of your crude product into several test tubes. Add a few drops of a different solvent to each test tube and observe the solubility at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature.

Q3: Can I use a mixed solvent system?

Yes. If a single solvent is not ideal, a mixed solvent system (e.g., ethanol-water, ethyl acetate-hexane) can be effective. Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify the solution and then allow it to cool slowly.

Q4: How can I be sure my recrystallized product is pure?

The purity of the recrystallized product can be assessed by its melting point and by spectroscopic methods such as NMR. A pure compound will have a sharp melting point range.

Quantitative Data Summary

SolventApplication for Similar CompoundsReference
EthanolRecrystallization of various 2-aminothiophene-3-carboxylate derivatives.[4][5][7]
Ethyl AcetateUsed for the purification and crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate.[6]
n-ButanolMentioned for recrystallization in the synthesis of a related thiazolecarboxylate.[8]

Experimental Protocols

General Recrystallization Protocol (Single Solvent):

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Product collect->end induce Induce Crystallization (Scratch/Seed) no_crystals->induce Try First concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate If Induction Fails induce->cool concentrate->cool reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

References

Validation & Comparative

"Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" vs. other thiophene synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted thiophenes is a cornerstone of heterocyclic chemistry, providing scaffolds for a vast array of pharmacologically active compounds. Among the various synthetic routes, the Gewald reaction stands out for its efficiency in producing highly functionalized 2-aminothiophenes, such as Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. This guide provides an objective comparison of the Gewald reaction with other classical thiophene synthesis methods—the Paal-Knorr, Fiesselmann, and Hinsberg syntheses—supported by experimental data and detailed protocols.

At a Glance: Comparison of Thiophene Synthesis Methods

The choice of synthetic strategy for a target thiophene molecule is dictated by the desired substitution pattern, availability of starting materials, and required reaction conditions. The following table summarizes the key characteristics of the Gewald reaction and three other widely used methods.

Synthesis MethodStarting MaterialsKey FeaturesTypical YieldsTypical Conditions
Gewald Reaction Ketone or aldehyde, α-cyanoester or activated nitrile, elemental sulfurMulticomponent reaction, forms highly substituted 2-aminothiophenes, mild conditions.60-97%Base catalyst (e.g., diethylamine, morpholine), 50-100°C, 1-3 hours.[1][2]
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, sulfur source (e.g., P₄S₁₀, Lawesson's reagent)Versatile for various substituted thiophenes, can be adapted for furans and pyrroles.[3][4]40-95%High temperatures (often >150°C), may require harsh reagents.[5]
Fiesselmann Synthesis α,β-Acetylenic ester or related compounds, thioglycolic acid derivativeGood for synthesizing 3-hydroxy-2-thiophenecarboxylic acid derivatives, proceeds via conjugate addition.[6][7][8]Moderate to highBase-catalyzed (e.g., sodium ethoxide), often at room temperature to moderate heating.
Hinsberg Synthesis 1,2-Dicarbonyl compound, diethyl thiodiacetateForms 3,4-disubstituted thiophene-2,5-dicarboxylates, involves a Stobbe-type condensation.[9][10]Moderate to highStrong base (e.g., sodium ethoxide, potassium t-butoxide), often requires subsequent hydrolysis and decarboxylation.

In-Depth Analysis of Synthesis Methods

The Gewald Reaction: A Modern Approach to 2-Aminothiophenes

The Gewald reaction, a multicomponent condensation, is the premier method for synthesizing polysubstituted 2-aminothiophenes.[11] Its prominence is due to its operational simplicity, mild reaction conditions, and the high degree of functionalization achieved in a single step. The reaction is particularly relevant for the synthesis of the topic compound, this compound.

Advantages:

  • High Convergence: Three components are combined in a one-pot synthesis, which is atom-economical and time-efficient.[12]

  • Mild Conditions: The reaction is typically carried out at moderate temperatures with a basic catalyst.[13]

  • Versatility: A wide range of ketones, aldehydes, and activated nitriles can be used, allowing for diverse substitution patterns on the thiophene ring.[12]

Limitations:

  • The reaction is primarily limited to the synthesis of 2-aminothiophenes.

  • The use of elemental sulfur can sometimes lead to side products.

  • Reactant Mixture: In a round-bottom flask, dissolve phenylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or diethylamine (approximately 0.2 equivalents), to the stirred mixture.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Gewald_Reaction ketone Phenylacetone intermediate1 Knoevenagel Condensation Product ketone->intermediate1 cyanoacetate Ethyl Cyanoacetate cyanoacetate->intermediate1 sulfur Sulfur intermediate2 Sulfur Adduct sulfur->intermediate2 base Base (e.g., Morpholine) base->intermediate1 intermediate1->intermediate2 product Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate intermediate2->product Cyclization & Tautomerization

Gewald Reaction Workflow
Paal-Knorr Thiophene Synthesis: A Classic Route

The Paal-Knorr synthesis is a fundamental method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[3] The use of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, facilitates the cyclization to the thiophene ring.[4]

Advantages:

  • Broad Substrate Scope: A wide variety of 1,4-diketones can be used, leading to diverse substitution patterns.[3]

  • Well-Established: The reaction is a long-standing and reliable method for thiophene synthesis.

Limitations:

  • Harsh Conditions: The reaction often requires high temperatures and strong, often toxic, sulfurizing agents.[5]

  • Availability of Starting Materials: The synthesis of the requisite 1,4-dicarbonyl compounds can sometimes be challenging.

  • Side Products: The use of P₄S₁₀ can lead to the formation of furan byproducts due to its dehydrating properties.[5]

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (1 equivalent) with a sulfurizing agent such as phosphorus pentasulfide (0.4 equivalents) or Lawesson's reagent (0.5 equivalents) in an inert solvent like toluene or xylene.

  • Reaction: Heat the mixture to reflux (110-140°C) for several hours. Monitor the reaction by TLC.

  • Work-up: After cooling, carefully quench the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Paal_Knorr_Synthesis diketone 1,4-Dicarbonyl intermediate Thionated Intermediate diketone->intermediate sulfur_source Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) sulfur_source->intermediate product Substituted Thiophene intermediate->product Cyclization & Dehydration

Paal-Knorr Synthesis Pathway
Fiesselmann Thiophene Synthesis: Access to Hydroxythiophenes

The Fiesselmann synthesis is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6] The reaction proceeds through the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[7][8]

Advantages:

  • Specific Functionalization: It provides a direct route to 3-hydroxythiophenes, which can be further functionalized.

  • Mild Conditions: The reaction can often be carried out under relatively mild conditions.

Limitations:

  • Limited Scope: The method is primarily used for the synthesis of a specific class of thiophene derivatives.

  • Availability of Starting Materials: Substituted α,β-acetylenic esters may not be readily available.

  • Reactant Mixture: To a solution of the α,β-acetylenic ester (1 equivalent) in a suitable solvent such as methanol or ethanol, add the thioglycolic acid ester (1 equivalent).

  • Base Addition: Slowly add a solution of a base, such as sodium methoxide or sodium ethoxide (1.1 equivalents), to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purification: The residue is then taken up in an organic solvent, washed with water, dried, and purified by column chromatography or recrystallization.

Fiesselmann_Synthesis alkyne α,β-Acetylenic Ester intermediate Conjugate Addition Product alkyne->intermediate thiol Thioglycolic Acid Derivative thiol->intermediate base Base base->intermediate product 3-Hydroxy-2-thiophenecarboxylic Acid Derivative intermediate->product Cyclization & Tautomerization

Fiesselmann Synthesis Logical Flow
Hinsberg Thiophene Synthesis: A Route to Dicarboxylates

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[9] The reaction is mechanistically related to the Stobbe condensation.

Advantages:

  • Specific Substitution Pattern: Provides a direct route to thiophenes with substituents at the 3, 4, and ester groups at the 2 and 5 positions.

Limitations:

  • Strong Base Required: The reaction necessitates the use of strong bases like sodium ethoxide or potassium t-butoxide.

  • Limited Starting Materials: The scope is limited by the availability of 1,2-dicarbonyl compounds.

  • Subsequent Steps Often Needed: The initial products are often dicarboxylates, which may require further steps like hydrolysis and decarboxylation to obtain the desired target molecule.

  • Base Preparation: Prepare a solution of a strong base, such as sodium ethoxide, by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Reactant Addition: To the cooled base solution, add a mixture of the 1,2-dicarbonyl compound (1 equivalent) and diethyl thiodiacetate (1 equivalent) dropwise with stirring.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating for several hours.

  • Work-up: Pour the reaction mixture into water and acidify with a dilute acid. Extract the product with an organic solvent.

  • Purification: Wash the organic extract, dry it, and remove the solvent. The crude product is then purified, often after hydrolysis of the ester groups, by recrystallization.

Hinsberg_Synthesis diketone 1,2-Dicarbonyl intermediate Stobbe Condensation Intermediate diketone->intermediate diester Diethyl Thiodiacetate diester->intermediate base Strong Base base->intermediate product Thiophene-2,5-dicarboxylate intermediate->product Cyclization & Dehydration

Hinsberg Synthesis Overview

Conclusion

The synthesis of this compound is most efficiently achieved via the Gewald reaction . This method's multicomponent nature, mild conditions, and high yields for 2-aminothiophenes make it the superior choice for this class of compounds. While the Paal-Knorr, Fiesselmann, and Hinsberg syntheses are powerful and indispensable tools in the synthetic chemist's arsenal for accessing other substitution patterns on the thiophene ring, they are less direct or suitable for the target molecule. The Paal-Knorr synthesis is more general but often requires harsher conditions. The Fiesselmann and Hinsberg syntheses are more specialized, yielding specific classes of thiophene derivatives. For drug development and medicinal chemistry applications where rapid access to diverse libraries of 2-aminothiophenes is crucial, the Gewald reaction remains the preeminent and most strategic synthetic approach.

References

Comparative Biological Activity of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of analogs of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. This document synthesizes experimental data on their anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory properties, offering a valuable resource for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The 2-aminothiophene scaffold is a versatile pharmacophore that forms the core of numerous compounds with a wide spectrum of biological activities.[1] Analogs of this compound have demonstrated significant potential in various therapeutic areas. This guide presents a comparative analysis of these analogs, supported by experimental data from in vitro and in vivo studies.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of various analogs, allowing for a clear comparison of their potency.

Table 1: Anticancer Activity of 2-Aminothiophene Analogs

Compound IDSubstitutionCancer Cell LineAssayIC50 (µM)Reference
Analog 1 R = HHeLa (Cervical), PANC-1 (Pancreatic)MTT>50[2]
6CN14 R = 4-chlorophenylHeLaMTT~5[2]
7CN09 R = 4-methoxyphenylHeLaMTT~10[2]
Analog 3 Varied ester groupProstate Cancer Cells-Induces apoptosis[3][4]
TJ191 5-heptylT-cell leukemia/lymphoma-Selective anticancer activity[4]

Table 2: Anti-inflammatory Activity of 2-Aminothiophene Analogs

Compound IDSubstitutionAssayInhibition (%)IC50 (µM)Reference
Analog V1 Aliphatic oxime esterCarrageenan-induced rat paw edemaGood-[5]
Analog V3 Aliphatic oxime esterCarrageenan-induced rat paw edemaGood-[5]
Analog V11 Aliphatic oxime esterCarrageenan-induced rat paw edemaGood-[5]
Thiophene Pyrazole Hybrid Pyrazole moietyCarrageenan-induced paw edema-0.31-1.40 (COX-2)[6]

Table 3: Antimicrobial Activity of 2-Aminothiophene Analogs

Compound IDSubstitutionMicroorganismMIC (µg/mL)Reference
Analog 2 Not specifiedMicrosporum gypseum2.00 - 128[7]
Compound 7b 4-Me on carboxamideE. coli, P. aeruginosa, S. aureus, B. subtilisHigh activity[8]
Compound 3b 4-OMe on carboxamideS. aureus, B. subtilisHigh activity[8]
Compound 5b 4-OMe on carboxamideS. aureus, B. subtilisHigh activity[8]
6-aminobenzothiophene 6-aminoMycobacterium smegmatis0.78[9]

Table 4: Protein Kinase Inhibitory Activity of 2-Aminothiophene Analogs

Compound IDTarget KinaseInhibitionIC50 (nM)Reference
Phenylthiophene Analog aPKC-Low nanomolar[10]
Thiophene-3-carboxamide (25) JNK1/2Preferential inhibition over JNK3-[11]
Thiophene-Pyrazolourea (6) JNK372-fold selectivity over JNK150[12]
Benzothiophene Analog MK2< 500 (in cell-based assay)-[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]

  • Compound Treatment: Cells are treated with various concentrations of the thiophene analogs (e.g., 5, 10, 25, and 50 µM) and incubated for 24 to 48 hours.[2]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) is determined.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: The study is typically conducted in rats or mice.

  • Compound Administration: The test compounds are administered to the animals, often intraperitoneally or orally, prior to the induction of inflammation.[5]

  • Induction of Edema: A solution of carrageenan (1%) is injected into the subplantar tissue of the right hind paw to induce localized inflammation.[5][6]

  • Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Protein Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Kinase Reaction: The kinase, its substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: The test compound is added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate or ADP produced is quantified using various methods, such as radioactivity, fluorescence, or luminescence.[14]

  • Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a representative experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis synthesis Compound Synthesis (Analogs) anticancer Anticancer Screening (MTT Assay) synthesis->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) synthesis->antimicrobial kinase Kinase Inhibition (Biochemical Assay) synthesis->kinase pathway Mechanism of Action (Western Blot, etc.) anticancer->pathway kinase->pathway anti_inflammatory Anti-inflammatory (Paw Edema) pathway->anti_inflammatory toxicity Toxicity Studies anti_inflammatory->toxicity sar Structure-Activity Relationship (SAR) toxicity->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the evaluation of thiophene analogs.

NFkB_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS receptor Receptor stimuli->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb_nfkb IκBα NF-κB ikb_kinase->ikb_nfkb Phosphorylation ikb IκBα nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation thiophene Thiophene Analogs thiophene->ikb_kinase Inhibition dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression dna->genes

Caption: Inhibition of the NF-κB signaling pathway by thiophene analogs.

aPKC_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling growth_factor Growth Factor (e.g., VEGF, TNF) receptor Receptor growth_factor->receptor par_complex Par Complex (Par6/Par3) receptor->par_complex apkc aPKC (PKCζ/ι) par_complex->apkc Activation downstream_effectors Downstream Effectors apkc->downstream_effectors Phosphorylation thiophene Phenylthiophene Analogs thiophene->apkc Inhibition nfkb_activation NF-κB Activation downstream_effectors->nfkb_activation cell_polarity Cell Polarity downstream_effectors->cell_polarity cell_proliferation Cell Proliferation downstream_effectors->cell_proliferation vascular_permeability Vascular Permeability downstream_effectors->vascular_permeability

References

A Comparative Analysis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate Efficacy Relative to Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including significant anti-inflammatory properties. This guide provides a comparative overview of the potential anti-inflammatory efficacy of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to a lack of direct experimental data for this specific compound in the reviewed literature, this comparison relies on data from structurally similar 2-aminothiophene analogs. The information presented herein is intended to guide further research and development in the field of novel anti-inflammatory agents.

Comparative Efficacy of Thiophene Analogs vs. Standard NSAIDs

The anti-inflammatory potential of various 2-aminothiophene derivatives has been evaluated in several preclinical studies. The following tables summarize the quantitative data from these studies, comparing the efficacy of these analogs to standard anti-inflammatory drugs such as Ibuprofen, Diclofenac, and Celecoxib.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound/DrugDose (mg/kg)Percent Inhibition of Edema (%)Reference
Thiophene Analog 1 2058.4[1]
Thiophene Analog 2 2065.2[1]
Ibuprofen 2055.1[1]
Diclofenac 1068.7[1]

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Thiophene Analog 3 15.20.3543.4[2]
Thiophene Analog 4 12.80.2845.7[2]
Celecoxib 7.60.05152[2]
Diclofenac 1.30.81.6[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the comparative data tables.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats (150-180 g) are used.

  • Procedure:

    • Animals are fasted for 12 hours prior to the experiment with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compounds, standard drug (e.g., Ibuprofen), or vehicle (control) are administered orally or intraperitoneally.

    • After a specific period (e.g., 30 or 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX enzymes, which are key targets for NSAIDs.

  • Method: A common method is the whole blood assay, which measures the production of prostaglandins (PGE₂) or thromboxane B₂ (TXB₂).

  • Procedure for COX-1 (measures TXB₂ from platelets):

    • Heparinized human blood is incubated with the test compound or vehicle at 37°C for 15 minutes.

    • Clotting is initiated by the addition of CaCl₂.

    • After incubation, the samples are centrifuged, and the serum is collected.

    • TXB₂ levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure for COX-2 (measures PGE₂ from LPS-stimulated monocytes):

    • Heparinized human blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression, along with the test compound or vehicle, at 37°C for 24 hours.

    • The plasma is separated by centrifugation.

    • PGE₂ levels are measured using an ELISA kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from the dose-response curves. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Signaling Pathways in Inflammation

The anti-inflammatory effects of thiophene derivatives are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins.

Inflammation_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE₂, PGI₂, TXA₂) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Thiophene_Derivatives Thiophene Derivatives (e.g., Ethyl 2-amino-4-methyl- 5-phenylthiophene-3-carboxylate) Thiophene_Derivatives->COX_Enzymes Inhibition Standard_NSAIDs Standard NSAIDs (Ibuprofen, Diclofenac) Standard_NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by thiophene derivatives and standard NSAIDs.

Experimental Workflow for Anti-inflammatory Drug Screening

The process of identifying and characterizing novel anti-inflammatory agents involves a multi-step approach, from initial in vitro screening to in vivo efficacy studies.

Drug_Screening_Workflow In_Vitro_Screening In Vitro Screening (e.g., COX Inhibition Assay) Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Carrageenan-Induced Paw Edema) Lead_Identification->In_Vivo_Efficacy Preclinical_Development Preclinical Development In_Vivo_Efficacy->Preclinical_Development

Caption: A typical workflow for the screening and development of anti-inflammatory drugs.

Conclusion

While direct experimental evidence for the anti-inflammatory efficacy of this compound is currently limited in the public domain, the available data on structurally related 2-aminothiophene analogs suggest that this class of compounds holds significant promise as potent anti-inflammatory agents. The comparative data indicates that certain thiophene derivatives exhibit efficacy comparable or even superior to standard NSAIDs in preclinical models, with some demonstrating favorable COX-2 selectivity. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future research endeavors.

References

Unraveling the Antimicrobial Potential of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the antimicrobial landscape of novel compounds is paramount. This guide provides a comparative analysis of the antimicrobial spectrum of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate against established antibiotics. While direct and comprehensive quantitative data for this specific thiophene derivative remains limited in publicly accessible research, this guide synthesizes available information on structurally related compounds to offer a preliminary assessment of its potential.

Executive Summary

This compound belongs to the 2-aminothiophene class of heterocyclic compounds, a group widely recognized for its diverse pharmacological activities, including antimicrobial properties. Although specific Minimum Inhibitory Concentration (MIC) values for this exact molecule against a broad panel of microbes are not extensively documented in current literature, studies on analogous structures suggest a potential for activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. This guide will juxtapose the known antimicrobial profiles of common antibiotics with the anticipated spectrum of the target compound, based on the performance of its close chemical relatives.

Comparative Antimicrobial Spectrum

Due to the absence of specific MIC data for this compound, the following table presents a qualitative comparison based on the activities of structurally similar 2-aminothiophene derivatives as reported in various studies. This should be considered an estimation of potential activity that requires experimental validation. For comparison, typical MIC ranges for well-established antibiotics are provided.

MicroorganismThis compound & Analogs (Predicted Activity)Ciprofloxacin (MIC µg/mL)Gentamicin (MIC µg/mL)Fluconazole (MIC µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusModerate to Good0.12 - 20.25 - 4N/A
Bacillus subtilisModerate to Good0.12 - 10.03 - 0.5N/A
Streptococcus pneumoniaeLimited Data0.5 - 21 - 8N/A
Gram-Negative Bacteria
Escherichia coliModerate≤0.008 - 10.12 - 4N/A
Pseudomonas aeruginosaModerate0.03 - 40.5 - 8N/A
Fungi
Candida albicansModerateN/AN/A0.25 - 4
Aspergillus nigerLimited DataN/AN/A8 - >64

Insights from Related Thiophene Derivatives

Research into the antimicrobial properties of the thiophene nucleus has revealed several key insights:

  • Broad Spectrum Potential: Many derivatives of 2-aminothiophene have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria.[1]

  • Structural Influence: The nature and position of substituents on the thiophene ring play a crucial role in determining the potency and spectrum of antimicrobial activity. For instance, the introduction of certain side chains can significantly enhance antibacterial and antifungal effects.

  • Mechanism of Action: While not fully elucidated for all derivatives, it is hypothesized that some thiophene compounds may exert their antimicrobial effects by inhibiting essential enzymatic pathways in microorganisms.

Experimental Protocols for Antimicrobial Susceptibility Testing

To generate the quantitative data necessary for a definitive comparison, standardized antimicrobial susceptibility testing methods must be employed. The following outlines a typical experimental workflow.

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Pure Culture of Test Microorganism inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum mic_assay Perform Broth Microdilution or Agar Dilution Assay inoculum->mic_assay compound_prep Prepare Serial Dilutions of Test Compound and Control Antibiotics compound_prep->mic_assay incubation Incubate at Optimal Temperature and Duration mic_assay->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination end End: Comparative Data Table mic_determination->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Key Methodologies:

1. Microorganism Strains:

  • A panel of clinically relevant and standard reference strains should be used, including representatives of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungi (e.g., Candida albicans ATCC 10231, Aspergillus niger ATCC 16404).

2. Inoculum Preparation:

  • Bacterial and fungal cultures are grown to a specific turbidity, typically corresponding to a 0.5 McFarland standard, to ensure a standardized cell density for inoculation.

3. Antimicrobial Agents:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Standard antibiotics such as Ciprofloxacin, Gentamicin (for bacteria), and Fluconazole (for fungi) are prepared in the same manner to serve as positive controls.

4. Minimum Inhibitory Concentration (MIC) Assay:

  • Broth Microdilution Method: This is a common method where 96-well microtiter plates are used. Each well contains a specific concentration of the test compound or control antibiotic in broth, which is then inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While the existing body of research strongly suggests that the 2-aminothiophene scaffold is a promising source of new antimicrobial agents, a comprehensive evaluation of this compound is necessary to definitively establish its antimicrobial spectrum and potency. The experimental framework outlined above provides a clear path for generating the required data. Future research should focus on performing these standardized antimicrobial susceptibility tests to obtain specific MIC values. Such data will be invaluable for the drug development community, enabling a direct and quantitative comparison with existing antibiotics and paving the way for further investigation into the therapeutic potential of this compound.

References

A Comprehensive Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biological activities of derivatives based on the core structure of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. The structure-activity relationships (SAR) are discussed in the context of anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are also included to aid researchers and drug development professionals.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiophene and phenyl rings. The following sections delineate the SAR for different therapeutic areas.

Anticancer Activity

The 2-aminothiophene scaffold is a versatile pharmacophore in the design of anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of protein kinases like EGFR and HER-2, and disruption of microtubule dynamics.

Key SAR Observations:

  • Substituents on the 5-phenyl ring: The nature of substituents on the phenyl ring at the 5-position of the thiophene core plays a crucial role in determining anticancer potency. Electron-donating groups, such as methoxy (-OCH3), on the phenyl ring have been shown to enhance inhibitory activity against atypical protein kinase C (aPKC), an important target in cancer and inflammatory diseases.[1][2] In some series of pyrano[3,2-c]quinoline derivatives, a 4-methoxy substitution on the phenyl ring demonstrated superior activity against breast and colon cancer cell lines compared to a 4-chloro substitution.[3]

  • Modifications at the 2-amino group: Alterations at the 2-amino position can significantly impact activity. Acylation of the amino group to form 2-acylaminothiophene-3-carboxamides has been explored for developing multi-target inhibitors of BCR-ABL kinase and microtubules.[3]

  • Ester and Amide Modifications at the 3-position: The ethyl carboxylate group at the 3-position is a key site for modification. Conversion of the ester to various amides can influence the compound's interaction with biological targets. For instance, certain 2-amino-3-carboxamide derivatives have been identified as potent kinase inhibitors.

  • Fused Ring Systems: Cyclization involving the 2-amino and 3-carboxylate groups to form thieno[2,3-d]pyrimidine scaffolds has been a successful strategy in developing potent inhibitors of enzymes like d-dopachrome tautomerase, which is implicated in non-small cell lung cancer.

Table 1: Anticancer Activity of Selected Thiophene Derivatives

Compound IDCore Structure VariationTarget/Cell LineIC50 (µM)Reference
1 2-amino-4-(3',4'-dimethoxyphenyl)thiophene-3-ethyl esteraPKCζ~1-6[1]
32 2-amino-4-(3',4'-methylenedioxyphenyl)thiophene-3-ethyl esteraPKCζ~1-6[1]
2b 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide (thiophene bioisostere)Hep3B5.46[4]
2e N-(2,5-dimethoxyphenyl)-3-(2-fluoro-6-chlorophenyl)-5-methylisoxazole-4-carboxamide (thiophene bioisostere)Hep3B12.58[4]
3c Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylateMCF-70.030[3]
3g Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylateMCF-70.042[3]
21a 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamideEGFR0.00047[5][6]
21a 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamideHER20.00014[5][6]
Antimicrobial Activity

Thiophene derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The SAR in this area is often linked to the overall lipophilicity of the molecule and the presence of specific pharmacophoric features.

Key SAR Observations:

  • Substitution at the 5-position: The introduction of bulky and heterocyclic moieties at the 5-position of the thiophene ring can enhance antimicrobial activity. For example, derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate with pyridine side chains showed excellent antimicrobial activity.[7][8]

  • Modifications of the core structure: The nature of the substituents at the 2, 3, and 4-positions of the thiophene ring significantly influences the antimicrobial profile. In a series of thiophene-2-carboxamide derivatives, those with a 3-amino group showed higher antibacterial activity than those with a 3-hydroxy or 3-methyl group.[2]

  • Specific Functional Groups: The presence of a methoxy group on the aryl substituent has been shown to be favorable for activity against Gram-positive bacteria.[2]

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

Compound IDCore Structure VariationMicroorganismMIC (µg/mL)Reference
7b Ethyl 5-(5-ethoxycarbonyl-6-methylpyridin-2-yl)-4-methyl-2-(phenylamino)thiophene-3-carboxylateS. aureusComparable to standard[7][8]
8 Ethyl 5-(6-(4-(ethoxycarbonyl)-3-methyl-5-(phenylamino)thiophen-2-yl)nicotinoyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylateE. coliComparable to standard[7][8]
7b (carboxamide) 3-amino-N-(4-methoxyphenyl)thiophene-2-carboxamide derivativeP. aeruginosa- (Inhibition zone 20 mm)[2]
7b (carboxamide) 3-amino-N-(4-methoxyphenyl)thiophene-2-carboxamide derivativeS. aureus- (Inhibition zone 20 mm)[2]
Anti-inflammatory Activity

Derivatives of 2-aminothiophene have been investigated as anti-inflammatory agents, often targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Key SAR Observations:

  • COX/LOX Inhibition: The presence of methyl and methoxy groups in the structure of thiophene derivatives has been associated with potent 5-LOX inhibitory activity.[9] Certain thiophene-pyrazole hybrids have shown selective COX-2 inhibition with IC50 values in the low micromolar range.[9][10]

  • In Vivo Activity: In a carrageenan-induced paw edema model, a well-established assay for acute inflammation, some 2-aminothiophene derivatives have demonstrated potent anti-inflammatory effects, with activity superior to standard drugs like indomethacin and celecoxib.[9][10] The presence of a morphine ring coupled at the 2-amino position showed significant anti-inflammatory activity.[9]

Table 3: Anti-inflammatory Activity of Selected Thiophene Derivatives

Compound IDCore Structure VariationAssayIC50 (µM) / % InhibitionReference
21 Thiophene-pyrazole hybridCOX-2 Inhibition0.67[9]
21 Thiophene-pyrazole hybrid5-LOX Inhibition2.33[9]
29a-d 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-2 Inhibition0.31-1.40[9][10]
15 2-amino-thiophene with morphine moietyCarrageenan-induced paw edema58.46% inhibition @ 50 mg/kg[9]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives and incubated for an additional 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Luria Bertani broth).

  • Serial Dilution of Compounds: The thiophene derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: The standardized microbial suspension is added to each well containing the diluted compounds.

  • Incubation: The plate is incubated for 18-24 hours at 37°C.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically intraperitoneally or orally, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Thiophene derivatives have been shown to modulate key signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and EGFR/HER-2 pathways.

Wnt_beta_catenin_pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh activates GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dsh->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome beta_catenin_nucleus β-catenin beta_catenin->beta_catenin_nucleus accumulation and nuclear translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF binds and activates Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes promotes

Caption: Wnt/β-catenin signaling pathway.

EGFR_HER2_pathway Ligand EGF/TGF-α EGFR_HER2 EGFR/HER2 Dimerization Ligand->EGFR_HER2 Autophosphorylation Receptor Autophosphorylation EGFR_HER2->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS Ras Autophosphorylation->RAS Thiophene_Inhibitor Thiophene Derivative Inhibitor Thiophene_Inhibitor->Autophosphorylation inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SAR_Workflow Synthesis Synthesis of Derivative Library Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., MTT, MIC assays) Purification->In_Vitro Hit_ID Hit Identification and Prioritization In_Vitro->Hit_ID In_Vivo In Vivo Testing (e.g., Paw Edema) Hit_ID->In_Vivo Potent Hits SAR_Analysis SAR Analysis and Lead Optimization Hit_ID->SAR_Analysis Analyze Data In_Vivo->SAR_Analysis SAR_Analysis->Synthesis Design New Derivatives Preclinical Preclinical Development SAR_Analysis->Preclinical Optimized Lead

References

In vitro validation of "Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" kinase inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Kinase Inhibition

The following table summarizes the in vitro kinase inhibitory activities of several thiophene derivatives against various kinases. The data highlights the potential of the thiophene scaffold as a versatile core for developing potent and selective kinase inhibitors.

Compound IDTarget Kinase(s)IC50 (nM)Assay TypeReference Compound
Compound 1 (Dianilinopyrimidine derivative) EGFRwt560Enzymatic AssayGefitinib
Compound A12 (Aminopyrimidine derivative) EGFRL858R/T790M4.0Kinase AssayAZD9291
Compound 16b (5-hydroxybenzothiophene hydrazide) Clk411Not SpecifiedNot Specified
DRAK187Not SpecifiedNot Specified
Haspin125.7Not SpecifiedNot Specified
Clk1163Not SpecifiedNot Specified
Dyrk1B284Not SpecifiedNot Specified
Dyrk1A353.3Not SpecifiedNot Specified
Compound 5 (Thienopyrimidine derivative) FLT332,435FLT3 Kinase KitNot Specified
Compound 4c (Thiophene carboxamide derivative) JNK126,000Lantha AssayNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

General In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring kinase activity and the inhibitory effects of compounds.

Materials:

  • Kinase of interest (e.g., EGFR, FLT3)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., thiophene derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound to the desired concentration in the kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[1]

Cell-Based Kinase Phosphorylation Assay (Example for EGFR)

This method assesses the ability of a compound to inhibit kinase activity within a cellular context.

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR).

  • Cell culture medium and supplements.

  • Test compound.

  • Lysis buffer.

  • Antibodies: primary antibody against the phosphorylated form of the kinase and a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Western blot reagents and equipment.

Procedure:

  • Cell Culture and Treatment: Seed the cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate it with the primary antibody specific for the phosphorylated kinase.

    • Wash the membrane and incubate it with the secondary antibody.

    • Detect the signal using an appropriate detection reagent.

  • Data Analysis: Quantify the band intensity for the phosphorylated kinase and normalize it to a loading control (e.g., total protein or a housekeeping gene). Compare the levels of phosphorylation in treated cells to untreated controls to determine the inhibitory effect of the compound.[2]

Visualizations

Experimental Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in 384-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Signal_Detection Signal Detection (Luminescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

Caption: Workflow of a typical in vitro kinase inhibition assay.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K Thiophene_Derivative Thiophene Derivative (Inhibitor) Thiophene_Derivative->PI3K mTOR mTOR Thiophene_Derivative->mTOR AKT AKT PI3K->AKT AKT->mTOR Downstream Downstream Signaling (Proliferation, Survival) mTOR->Downstream

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

References

Comparative Docking Analysis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of novel thiophene-based compounds against various therapeutic targets. This report details comparative molecular docking studies, presenting key quantitative data, experimental methodologies, and a visual workflow to aid in the rational design of potent and selective inhibitors.

Thiophene derivatives, particularly those based on the ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate scaffold, represent a promising class of heterocyclic compounds with diverse pharmacological activities.[1][2] Their therapeutic potential has been explored against a range of biological targets implicated in cancer, inflammation, and infectious diseases.[1][3][4][5] Molecular docking simulations are a cornerstone in the early-stage discovery of such compounds, offering valuable insights into their binding modes and affinities with target proteins.[6] This guide provides a comparative overview of docking studies performed on various derivatives of this core structure, summarizing their performance against different biological targets and detailing the computational methodologies employed.

Quantitative Docking Performance: A Comparative Overview

The following tables summarize the key quantitative data from various docking studies on this compound derivatives. These tables provide a comparative look at the binding affinities and inhibitory activities of these compounds against a variety of protein targets.

Table 1: Docking Scores and Binding Energies of Thiophene Derivatives against Cancer-Related Targets

Derivative/CompoundTarget ProteinDocking Score (kcal/mol)Binding Energy (kcal/mol)Reference
Compound 5b (a thiophenyl hydrazone derivative)Tubulin (PDB ID: 3E22)-7.05-90.96[4]
Thiophene-based oxadiazole derivative 11b Carbonic Anhydrase IX (CA IX)-5.5817Not Reported[1]
3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-onesLactate Dehydrogenase (LDH)-127 to -171 (MolDock Score)Not Reported[7]
Thiazole-bearing thiophene derivative 4b Not SpecifiedNot ReportedNot Reported[8]
Thiazole-bearing thiophene derivative 13a Not SpecifiedNot ReportedNot Reported[8]

Table 2: In-Vitro Biological Activity of Thiophene Derivatives

Derivative/CompoundCell Line/OrganismIC50/MICReference
Compound 5b (a thiophenyl hydrazone derivative)HT29 (Colon Cancer)2.61 ± 0.34 µM[4]
Compound 5b (a thiophenyl hydrazone derivative)Tubulin Polymerization8.21 ± 0.30 μM[4]
Spiro-indoline-oxadiazole 17 Clostridium difficile2 to 4 μg/ml[5]
Thiazole-bearing thiophene derivative 4b MCF-7 (Breast Cancer)Promising Activity[8]
Thiazole-bearing thiophene derivative 13a MCF-7 (Breast Cancer)Promising Activity[8]
Compound S23 Mycobacterium tuberculosis (MTB H37Ra)78.125 µg/mL[9]

Experimental Protocols: A Methodological Synthesis

The molecular docking studies summarized above generally adhere to a standardized workflow, which is crucial for the reproducibility and comparison of results. The following sections detail the typical experimental protocols employed.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structures of the thiophene derivatives are typically sketched using chemical drawing software (e.g., ChemDraw) and then optimized using computational chemistry software. This optimization often involves energy minimization using force fields like MMFF94. For docking, the ligands are saved in a suitable format, such as .mol2 or .pdbqt.

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. The protein structure is then energy minimized to relieve any steric clashes.

Molecular Docking Simulation
  • Software: A variety of software packages are used for molecular docking, with popular choices including AutoDock, MOE (Molecular Operating Environment), and MolDock.[5][8]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm to explore possible binding poses of the ligand. The dimensions of the grid box are typically chosen to encompass the entire binding pocket.

  • Docking Algorithm: The docking program then employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate a multitude of possible conformations and orientations of the ligand within the active site.

  • Scoring Function: Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scoring function takes into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding. The poses with the best scores are then selected for further analysis.

Analysis of Docking Results
  • Binding Mode Analysis: The best-ranked docking poses are visualized to analyze the binding mode of the ligand within the active site. This involves identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

  • Correlation with Biological Activity: A crucial step in validating the docking protocol is to correlate the predicted binding energies with experimentally determined biological activities (e.g., IC50 values).[3] A strong correlation provides confidence in the predictive power of the computational model.

Visualizing the Docking Workflow

The following diagram illustrates the general workflow of a comparative molecular docking study, from the initial preparation of molecules to the final analysis of results.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (3D Structure Generation & Optimization) define_grid Define Grid Box (Active Site Identification) ligand_prep->define_grid protein_prep Protein Preparation (PDB Structure Retrieval & Refinement) protein_prep->define_grid run_docking Run Docking Algorithm (Pose Generation) define_grid->run_docking scoring Scoring Function (Binding Affinity Estimation) run_docking->scoring analyze_poses Analyze Binding Poses (Interaction Analysis) scoring->analyze_poses correlate_activity Correlate with Experimental Data (IC50/MIC Values) analyze_poses->correlate_activity lead_optimization Lead Optimization (Structure-Activity Relationship) correlate_activity->lead_optimization

Caption: General workflow of a comparative molecular docking study.

Conclusion

This guide provides a consolidated overview of comparative docking studies on this compound derivatives. The presented data and methodologies highlight the utility of in-silico techniques in identifying promising lead compounds and understanding their mechanism of action at a molecular level. By systematically comparing docking results and correlating them with experimental data, researchers can accelerate the drug discovery process and design more potent and selective therapeutic agents. The continued exploration of this versatile thiophene scaffold through computational and experimental approaches holds significant promise for the development of novel therapeutics.

References

"Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate" vs. other calcium channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the uncharacterized compound, Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, against established calcium channel blockers. While direct experimental data on the calcium channel blocking activity of this specific thiophene derivative is not currently available in published literature, this guide explores the potential of the broader class of thiophene compounds as calcium channel modulators and offers a detailed comparison with well-characterized blockers: Nifedipine, Verapamil, and Diltiazem.

The thiophene ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a range of biological activities.[1] Some studies have explored thienopyrimidine derivatives, which incorporate the thiophene moiety, for their antihypertensive effects, suggesting a potential interaction with the cardiovascular system.[2] However, comprehensive studies detailing the specific mechanism of action, particularly concerning calcium channel blockade, for many simple thiophene derivatives like this compound, are lacking.

In contrast, Nifedipine, Verapamil, and Diltiazem are well-established calcium channel blockers with distinct chemical structures and pharmacological profiles. They are routinely used as benchmarks in the development of new cardiovascular drugs.[3]

Quantitative Comparison of Established Calcium Channel Blockers

To provide a clear benchmark for any future studies on novel compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for Nifedipine, Verapamil, and Diltiazem against L-type calcium channels, a primary target in the treatment of hypertension.

CompoundChemical ClassTarget ChannelIC50Experimental Model
NifedipineDihydropyridineL-type CaV1.20.2 µM[4]Frog atrial fibers
L-type CaV1.21.85 ± 0.29 nMRat cerebral artery myocytes (in 2 mM [Ba2+]o)[5]
L-type CaV1.23.35 ± 0.34 nMRat cerebral artery myocytes (in 2 mM [Ca2+]o)[5]
VerapamilPhenylalkylamineL-type CaV1.2~10 µM[6]Human T cells
HERG K+ channels143.0 nM[7][8]HEK cells expressing HERG
DiltiazemBenzothiazepineL-type CaV1.24.9 µM (high affinity)[9]Cone photoreceptors
L-type CaV1.2100.4 µM (low affinity)[9]Cone photoreceptors
L-type CaV1.220 µM (at pH 9.2)[10]Human mesenteric arterial myocytes
L-type CaV1.251 µM (at pH 7.2)[10]Human mesenteric arterial myocytes

Signaling Pathways of Calcium Channel Blockade

Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium levels, which in turn control a wide array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. L-type calcium channels, in particular, are predominant in cardiac and smooth muscle cells, making them a key target for antihypertensive drugs.

The binding of a calcium channel blocker to the α1 subunit of the L-type calcium channel inhibits the influx of extracellular calcium into the cell. This reduction in intracellular calcium in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure. In cardiac muscle, this effect reduces contractility and heart rate.

Ca_channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ Ca_channel->Intracellular_Ca Vasodilation Vasodilation Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_channel Influx Contraction Muscle Contraction Intracellular_Ca->Contraction Blocker Calcium Channel Blocker (e.g., Nifedipine, Verapamil, Diltiazem) Blocker->Ca_channel

Figure 1. Simplified signaling pathway of L-type calcium channel blockers.

Experimental Protocols for Assessing Calcium Channel Blocking Activity

The evaluation of a compound's potential to block calcium channels typically involves a combination of in vitro electrophysiological and fluorescence-based assays.

Electrophysiology: Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is the gold standard for directly measuring the activity of ion channels. This method allows for the precise control of the cell membrane potential and the recording of ionic currents flowing through the channels in response to depolarization.

Experimental Workflow:

Cell_Culture Cell Culture (e.g., HEK293 expressing CaV1.2) Giga_Seal Form Gigaohm Seal with Cell Membrane Cell_Culture->Giga_Seal Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Giga_Seal Whole_Cell Rupture Membrane (Whole-Cell Configuration) Giga_Seal->Whole_Cell Depolarization Apply Depolarizing Voltage Steps Whole_Cell->Depolarization Record_Current Record Inward Ca²⁺ Current Depolarization->Record_Current Apply_Compound Apply Test Compound Record_Current->Apply_Compound Record_Blocked_Current Record Current in Presence of Compound Apply_Compound->Record_Blocked_Current Data_Analysis Data Analysis (IC₅₀ determination) Record_Blocked_Current->Data_Analysis

Figure 2. Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Preparation: Cells expressing the target calcium channel (e.g., HEK293 cells stably expressing the human L-type calcium channel, CaV1.2) are cultured on glass coverslips.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The coverslip with the cells is placed in a recording chamber on an inverted microscope and perfused with an external solution containing a charge carrier (e.g., Ca²⁺ or Ba²⁺).

  • Seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal. A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Current Recording: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to open the channels, and the resulting inward current is recorded.

  • Compound Application: The test compound is applied to the cell via the perfusion system at various concentrations.

  • Data Analysis: The peak inward current is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Fluorescence-Based Calcium Imaging Assays

Fluorescence-based assays provide a higher-throughput method for screening compounds for calcium channel blocking activity. These assays utilize fluorescent dyes that bind to calcium, resulting in a change in fluorescence intensity.

Experimental Workflow:

Cell_Seeding Seed Cells in Microplate Dye_Loading Load Cells with Ca²⁺ Indicator Dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Incubation Incubate with Test Compound Dye_Loading->Compound_Incubation Depolarization Induce Depolarization (e.g., high K⁺ solution) Compound_Incubation->Depolarization Measure_Fluorescence Measure Fluorescence Intensity Depolarization->Measure_Fluorescence Data_Analysis Data Analysis (IC₅₀ determination) Measure_Fluorescence->Data_Analysis

Figure 3. Workflow for fluorescence-based calcium imaging assays.

Methodology:

  • Cell Preparation: Cells endogenously or recombinantly expressing the target calcium channels are seeded into a multi-well microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The AM ester form of the dye allows it to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the dye inside the cell.

  • Compound Incubation: The cells are incubated with various concentrations of the test compound.

  • Depolarization and Signal Detection: A depolarizing stimulus, such as a solution with a high concentration of potassium chloride (KCl), is added to the wells to open the voltage-gated calcium channels. The influx of calcium leads to an increase in the fluorescence of the indicator dye, which is measured using a fluorescence plate reader or a high-content imaging system.

  • Data Analysis: The fluorescence signal in the presence of the test compound is compared to the signal in control wells (without the compound). The percentage of inhibition is calculated for each concentration, and the IC50 value is determined from the resulting dose-response curve.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of calcium channel modulation, the established role of the thiophene scaffold in biologically active molecules suggests that it and its derivatives may warrant investigation. The experimental protocols and comparative data for well-known calcium channel blockers provided in this guide offer a robust framework for such future studies. Researchers interested in evaluating this and similar compounds are encouraged to employ the detailed electrophysiological and fluorescence-based assays to elucidate their potential as novel calcium channel blockers. Such research would contribute valuable data to the field of cardiovascular drug discovery and expand our understanding of the structure-activity relationships of thiophene-based compounds.

References

A Comparative Guide to Purity Assessment of Synthesized Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous verification of purity for synthesized active pharmaceutical ingredients (APIs) and research compounds is a cornerstone of reliable and reproducible scientific investigation. This guide provides a comparative overview of essential analytical techniques for assessing the purity of "Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate," a substituted aminothiophene derivative of significant interest in medicinal chemistry.[1] The methodologies, data interpretation, and potential impurities discussed herein offer a framework for ensuring the quality and integrity of this synthesized compound.

Synthesis Context and Potential Impurities

This compound is commonly synthesized via the Gewald reaction.[2][3][4] This one-pot, multi-component condensation involves a ketone (phenylacetone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][5][6] While efficient, this reaction can lead to several impurities, including:

  • Unreacted Starting Materials: Residual phenylacetone, ethyl cyanoacetate, and elemental sulfur.

  • Intermediates: Stable Knoevenagel condensation products.[3]

  • Byproducts: Side-products from undesired reaction pathways or dimerization.

  • Solvent Residues: Ethanol or other solvents used during synthesis and recrystallization.[5][7]

A thorough purity assessment is therefore critical to identify and quantify these potential contaminants.

Comparison of Primary Analytical Techniques

The selection of an analytical method depends on the specific information required, such as qualitative identification, quantitative assessment, or structural elucidation. The following table compares the most effective techniques for this purpose.

Technique Information Provided Sensitivity Sample Requirement Primary Use Case
HPLC (UV-Vis) Quantitative Purity (% Area), Detection of non-volatile impuritiesHigh (ng-µg)Low (mg)Gold standard for quantitative purity determination and impurity profiling.[8]
¹H & ¹³C NMR Structural Confirmation, Identification of impurities with distinct proton/carbon signalsModerate (mg)Moderate (5-10 mg)Unambiguous structure verification and detection of structurally related impurities.
Mass Spec (MS) Molecular Weight Verification, Impurity Identification (with LC/GC)Very High (pg-fg)Very Low (µg-ng)Confirmation of molecular formula and identification of unknown impurity masses.
Melting Point Indication of PurityLowModerate (mg)Rapid, preliminary check of purity; a sharp range indicates high purity.
GC-MS Detection of volatile impurities and residual solventsHigh (ng-µg)Low (mg)Quantifying residual starting materials and solvents.[9]

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for quantifying the purity of the target compound by separating it from non-volatile impurities. A reversed-phase C18 column is typically effective for substituted thiophenes.[10]

Experimental Protocol:

  • System: HPLC with PDA or UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 80:20 v/v).[11] For MS compatibility, replace any non-volatile acid with formic acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 231 nm or 340 nm.[10][11]

  • Column Temperature: 30°C.[10]

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 10 mL of the mobile phase.

Data Presentation: Hypothetical HPLC Purity Analysis

Peak No. Retention Time (min) Peak Area Area % Identification
12.1515,2300.45Phenylacetone (Impurity)
23.883,350,10099.15Product
35.0213,5400.40Unknown Impurity
Total 3,378,870 100.00

Interpretation: The purity is calculated based on the area percentage of the main peak. In this example, the purity is determined to be 99.15%. Peaks at other retention times indicate impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. The ¹H NMR spectrum should show characteristic peaks for the ethyl ester, methyl, amino, and phenyl protons. The absence of signals from starting materials confirms their removal.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.[5]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

Group ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
Ethyl (-CH₃)~1.38Triplet3H~14.1
Ethyl (-OCH₂-)~4.32Quartet2H~60.9
Thiophene-CH₃~2.70Singlet3H~14.5
Amino (-NH₂)~6.67 (broad)Singlet2H-
Phenyl (Ar-H)~7.25-7.45Multiplet5H~125.5 - 136.2

Note: Spectral data is based on similar structures and may vary slightly.[6][13]

Interpretation: The presence of all expected peaks with correct integration and multiplicities confirms the structure. Impurity peaks will appear as extraneous signals. For example, a sharp singlet around 2.1 ppm could indicate residual phenylacetone.

Melting Point Analysis

A simple yet effective indicator of purity. Pure crystalline solids have a sharp melting point range (typically < 2°C). Impurities depress and broaden the melting range.

Experimental Protocol:

  • Apparatus: Digital Melting Point Apparatus.

  • Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube and heated slowly (1-2°C/min) near the expected melting point.

Data Presentation: Melting Point Comparison

Sample Experimental Melting Point (°C) Literature Value (°C) Inference
Synthesized Batch A145 - 149148 - 150[5]Contains some impurities
Recrystallized Batch B148.5 - 149.5148 - 150[5]High Purity

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of the synthesized product.

Purity_Assessment_Workflow cluster_0 Synthesis & Initial Workup cluster_1 Preliminary Checks cluster_2 Purification cluster_3 Definitive Analysis & Confirmation cluster_4 Decision Crude Synthesized Crude Product TLC TLC Analysis (vs. Starting Materials) Crude->TLC MP Melting Point Analysis TLC->MP Purify Recrystallization (e.g., from Ethanol) MP->Purify Impurities Detected Decision Meets Purity Spec? MP->Decision Pure by MP/TLC HPLC HPLC for Quantitative Purity (>98% Area?) Purify->HPLC NMR ¹H & ¹³C NMR for Structural Confirmation HPLC->NMR MS Mass Spectrometry for MW Verification NMR->MS MS->Decision Final Pure Compound (>98% Purity Confirmed) Decision->Purify Decision->Final Yes

Caption: Workflow for purity assessment of the synthesized compound.

By employing a combination of these orthogonal analytical techniques, researchers can confidently establish the purity and structural integrity of synthesized this compound, ensuring the validity and reproducibility of subsequent experimental results.

References

A Comparative Guide to the Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: An Evaluation of Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the reliable and reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published protocols for the synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a valuable scaffold in medicinal chemistry. The primary method for its synthesis is the Gewald reaction, a multi-component condensation that offers a versatile route to polysubstituted 2-aminothiophenes.[1][2][3][4] This document will delve into various reported methodologies, presenting available quantitative data, detailed experimental procedures, and a logical workflow for assessing protocol reproducibility.

Comparison of Synthesis Protocols

The following table summarizes quantitative data from various reported synthesis protocols for this compound and its analogs. It is important to note that a direct, side-by-side study on the reproducibility of these specific protocols is not extensively documented in the reviewed literature. The presented data is extracted from individual reports, and variations in experimental setup and scale can influence the outcomes.

Protocol Type Starting Materials Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Notes
Conventional HeatingPhenylacetone, Ethyl cyanoacetate, SulfurDiethylamineEthanol50385A common and straightforward procedure.[5]
Conventional HeatingAppropriate ketone, Ethyl cyanoacetate, SulfurMorpholineMethanol45370-85General method for a range of 2-aminothiophene-3-carboxylates.[6]
Conventional Heating (for nitro analog)1-(4-nitrophenyl)propan-2-one, Ethyl cyanoacetate, Sulfurn-ButylamineEthanol50285.0High yield reported for a specific analog.[7]
Two-Step Conventional HeatingArylacetophenone, Ethyl cyanoacetate, SulfurDiethylamineEthanol50335Involves a prior Knoevenagel condensation step.[8]
Microwave-Assisted Synthesis (MAS)Ketone/Aldehyde, Active methylene nitrile, SulfurWeak base (e.g., Triethylamine)Ethanol or DMF45-551-3HighMicrowave irradiation can significantly reduce reaction times and improve yields.[3][9][10]
Ball-Milling (Solvent-Free)Ethyl acetoacetate, Malononitrile, SulfurNoneNoneAmbient0.597A green and efficient method with high reported yields in a short reaction time for a related compound.[11]

Detailed Experimental Protocols

The reproducibility of a synthesis is intrinsically linked to the meticulous execution of the experimental protocol. Below are detailed methodologies for key synthesis approaches.

Protocol 1: Conventional Synthesis using Diethylamine

This protocol is a frequently cited method for the synthesis of the target compound.[5]

Materials:

  • Phenylacetone

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Diethylamine

  • Absolute Ethanol

Procedure:

  • A mixture of phenylacetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is prepared.

  • This mixture is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).

  • The reaction mixture is stirred constantly for 3 hours at 50°C.

  • Reaction completion is monitored using thin-layer chromatography (TLC).

  • The reaction is quenched with ice-cold water and the product is extracted with ethyl acetate.

  • The crude product is purified using silica gel column chromatography (100–200 mesh) with a hexane/ethyl acetate (7:3) mixture as the eluent.

  • Yellow crystals of the final product are obtained by slow evaporation of a saturated solution in ethyl acetate.

Protocol 2: Microwave-Assisted Synthesis (General Procedure)

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the Gewald reaction, often leading to higher yields and cleaner reaction profiles.[3][9]

Materials:

  • Appropriate ketone or aldehyde

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., pyrrolidine, morpholine, or triethylamine)

  • Solvent (e.g., DMF or ethanol)

Procedure:

  • In a microwave reaction vial, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL) and seal the vial.

  • Place the vial in a microwave reactor and irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).

  • Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer with anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Logical Workflow for Reproducibility Evaluation

To systematically evaluate the reproducibility of any given synthesis protocol, a logical workflow should be followed. The diagram below, generated using Graphviz, outlines the key stages of this process.

G A Select Synthesis Protocol B Define Critical Parameters (Reagent purity, Stoichiometry, Temperature, Time, Stirring rate) A->B C Perform Initial Synthesis Run B->C D Characterize Product (NMR, MS, MP, Yield) C->D E Does it meet specifications? D->E F Perform Multiple Replicate Runs (Minimum 3) E->F Yes I Identify and Troubleshoot Deviations E->I No G Analyze Data Statistically (Mean, Standard Deviation of Yield) F->G H Assess Reproducibility G->H I->B

Caption: Workflow for Evaluating Synthesis Protocol Reproducibility.

This structured approach ensures that all critical variables are considered and that the assessment of reproducibility is based on robust experimental data. By systematically varying and controlling parameters, researchers can identify the key factors that influence the consistency and reliability of the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, a compound commonly used in pharmaceutical synthesis.[1] Adherence to these guidelines is critical due to the chemical's inherent hazards.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. The compound is classified under the Globally Harmonized System (GHS) with several warnings.[2][3]

Key Hazards:

  • Skin Irritation: Causes skin irritation (H315).[2][3][4]

  • Eye Irritation: Causes serious eye irritation (H319).[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation (H335).[2][3]

  • Acute Oral Toxicity: Harmful if swallowed (H302).[2]

Personal Protective Equipment (PPE): To mitigate these risks, the following personal protective equipment should be worn at all times when handling the compound:

  • Protective gloves

  • Protective clothing

  • Eye protection (safety goggles or face shield)[4][5]

  • Respiratory protection if ventilation is inadequate[4]

Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or fumes.[3][5][6]

II. Quantitative Hazard Summary

The following table summarizes the GHS classification for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3][4]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[2][3]

III. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to utilize an approved waste disposal plant.[3][5][6][7] Do not dispose of this chemical into drains or the environment.[6]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and sealed container for waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).

    • The container should be made of a material compatible with the chemical.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]

    • The storage area should be cool and dry.[4][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest or any other required documentation to the disposal company.

  • Decontamination of Work Area:

    • After handling and preparing the waste for disposal, thoroughly wash your hands and any exposed skin with soap and water.[3][5]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

A Waste Generation (Ethyl 2-amino-4-methyl-5- phenylthiophene-3-carboxylate) D Segregate and store in a sealed, compatible container A->D B Is the container properly labeled with chemical name and hazards? C Label the container (Hazardous Waste, Chemical Name, Pictograms) B->C No E Store in a designated cool, dry, and well-ventilated area B->E Yes C->D D->B F Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor E->F G Arrange for pickup and provide necessary documentation F->G H Final Disposal at an Approved Waste Disposal Plant G->H

References

Personal protective equipment for handling Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate (CAS No. 4815-36-5). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to appropriate personal protective equipment protocols is mandatory.

Summary of Hazards:

Hazard ClassGHS Category
Acute toxicity, oralCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2A
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3

Recommended Personal Protective Equipment (PPE):

Protection TypeMinimum RequirementRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.To protect against serious eye irritation from splashes or dust.
Skin Protection - Gloves: Chemical-resistant gloves (Nitrile or Neoprene recommended). - Lab Coat: A standard laboratory coat must be worn and fully buttoned. - Footwear: Closed-toe shoes are required.To prevent skin irritation upon contact. The choice of glove material should be based on breakthrough time data for the specific chemicals being used.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent respiratory tract irritation from dust or vapors.

Glove Selection and Breakthrough Times:

Glove MaterialGeneral Recommendation for Aromatic AminesFactors Affecting Breakthrough Time
Nitrile Rubber Good for short-term splash protection. Not recommended for prolonged immersion.Thickness of the glove material, concentration of the chemical, temperature, and potential for abrasion or puncture.[2]
Neoprene Generally offers good resistance to a range of chemicals.As with nitrile, performance is dependent on specific conditions and manufacturer.[1]
Butyl Rubber Often recommended for handling highly corrosive acids and other hazardous chemicals.May not be suitable for all organic solvents.

Occupational Exposure Limits (OELs):

Specific occupational exposure limits for this compound have not been established. However, for aromatic amines as a class, exposure should be minimized. The National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) for aniline, a related aromatic amine, of 5 ppm (19 mg/m³) as a Time-Weighted Average (TWA).[3]

Operational Plan: Safe Handling Procedure

A systematic approach is essential when working with this compound. The following workflow outlines the key steps for safe handling during a typical laboratory synthesis experiment.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_cleanup Cleanup and Waste Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fumehood Ensure Fume Hood is Operational prep_ppe->prep_fumehood prep_materials Gather and Weigh Starting Materials prep_fumehood->prep_materials react_setup Set up Reaction Apparatus in Fume Hood prep_materials->react_setup react_add Add Reagents and Solvents react_setup->react_add react_monitor Monitor Reaction Progress react_add->react_monitor workup_quench Quench Reaction react_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware and Surfaces workup_purify->cleanup_decontaminate cleanup_segregate Segregate Waste Streams cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Containers cleanup_segregate->cleanup_dispose

Figure 1. Experimental workflow for handling this compound.

Experimental Protocol: Gewald Aminothiophene Synthesis (Illustrative)

The Gewald reaction is a common method for synthesizing 2-aminothiophenes.[4][5] The following is a generalized protocol that should be adapted and optimized for specific laboratory conditions.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • In a round-bottom flask, combine the appropriate ketone and activated nitrile in a suitable solvent (e.g., ethanol).

  • Reaction:

    • Add elemental sulfur to the mixture.

    • Slowly add a base catalyst (e.g., morpholine or diethylamine) to the stirring mixture.

    • Heat the reaction mixture under reflux and monitor its progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

  • Cleanup:

    • Decontaminate all glassware with an appropriate solvent.

    • Segregate all waste streams as described in the disposal plan below.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Aromatic amines are often toxic and may be persistent in the environment.[6]

cluster_collection Waste Collection cluster_segregation Waste Segregation cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated PPE, Weighing Paper) collect_liquid Liquid Waste (Reaction Residues, Solvents) segregate_solid Place in Labeled Solid Waste Container collect_solid->segregate_solid segregate_liquid Place in Labeled Liquid Waste Container collect_liquid->segregate_liquid storage_seal Seal Containers Tightly segregate_solid->storage_seal segregate_liquid->storage_seal storage_area Store in Designated Satellite Accumulation Area storage_seal->storage_area disposal_pickup Arrange for Pickup by EHS or Licensed Contractor storage_area->disposal_pickup disposal_transport Transport to a Hazardous Waste Facility disposal_pickup->disposal_transport disposal_treatment Treatment and Disposal (e.g., Incineration) disposal_transport->disposal_treatment

Figure 2. Logical relationship for the disposal of waste containing this compound.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with the compound, including gloves, weighing paper, and filter paper, in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste, including reaction residues, mother liquor from recrystallization, and contaminated solvents, in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[6]

    • Sharps: Any contaminated sharps should be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The primary hazards (e.g., "Toxic," "Irritant") should also be indicated.

  • Storage:

    • Keep all waste containers tightly sealed when not in use.

    • Store the containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

    • In-Lab Treatment (for small quantities of aromatic amine waste): For very small quantities, chemical degradation may be an option. Aromatic amines can be degraded by oxidation with acidified potassium permanganate.[8][9] This procedure should only be performed by trained personnel with a thorough understanding of the reaction and safety precautions.

      • Dissolve the aromatic amine waste in 1.7 N sulfuric acid.

      • Slowly add a 0.2 M potassium permanganate solution and allow the reaction to proceed for several hours at room temperature.[9]

      • Reduce any excess permanganate with a suitable reducing agent (e.g., sodium bisulfite).

      • Neutralize the solution before disposing of it as aqueous hazardous waste.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.